Boc-D-4-aminomethylphe(Boc)
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30N2O6 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-19(2,3)27-17(25)21-12-14-9-7-13(8-10-14)11-15(16(23)24)22-18(26)28-20(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m1/s1 |
InChI Key |
STTRTNHPKHDOLC-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Boc-D-4-aminomethylphe(Boc) chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Boc-D-4-aminomethylphe(Boc), a di-protected amino acid derivative of significant interest to researchers and professionals in the field of drug development and peptide chemistry. This document outlines detailed experimental protocols and summarizes key quantitative data to facilitate its application in research and synthesis.
Chemical Structure and Overview
Boc-D-4-aminomethylphe(Boc), systematically named N-(tert-butoxycarbonyl)-D-4-((tert-butoxycarbonylamino)methyl)phenylalanine, is a derivative of the non-proteinogenic amino acid D-4-aminomethylphenylalanine. It features two tert-butoxycarbonyl (Boc) protecting groups. One Boc group protects the α-amino group of the D-phenylalanine backbone, while the second Boc group protects the amino functionality of the 4-aminomethyl substituent on the phenyl ring. This di-protection strategy is crucial in peptide synthesis to prevent unwanted side reactions and to ensure the selective formation of peptide bonds.
The presence of the aminomethylphenylalanine core offers a unique structural motif for designing peptidomimetics and other bioactive molecules. The D-configuration of the α-carbon can impart increased enzymatic stability to peptides incorporating this amino acid.
Physicochemical and Structural Properties
| Property | Value | Source/Notes |
| Molecular Formula | C19H28N2O6 | Calculated |
| Molecular Weight | 380.44 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Based on similar protected amino acids[1] |
| Melting Point | 130-132°C | For Boc-4-Amino-D-phenylalanine[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | For Boc-4-Amino-D-phenylalanine[1] |
| pKa | ~3.74 (Carboxylic Acid) | Predicted for Boc-4-Amino-D-phenylalanine[1] |
Synthesis and Experimental Protocols
The synthesis of Boc-D-4-aminomethylphe(Boc) involves the protection of the two amino groups of D-4-aminomethylphenylalanine using di-tert-butyl dicarbonate (Boc₂O). Below are general experimental protocols for the N-Boc protection of amines that can be adapted for this synthesis.
General Protocol for N-Boc Protection
This protocol describes a standard method for the introduction of a Boc protecting group onto an amine functionality.[2]
Materials:
-
D-4-aminomethylphenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O) (2-3 equivalents)
-
Base (e.g., Sodium Bicarbonate, Triethylamine, or Sodium Hydroxide) (1-1.5 equivalents)
-
Solvent (e.g., Water, Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture of Chloroform and Water)
Procedure:
-
Dissolve the starting amine, D-4-aminomethylphenylalanine, in the chosen solvent system.
-
Add the base to the solution.
-
Add 2-3 equivalents of Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature or with moderate heating (e.g., 40°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by diluting with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Catalyst-Free N-Boc Protection in an Aqueous System
An environmentally friendly alternative for N-Boc protection can be performed under catalyst-free conditions in a water-acetone mixture.[3]
Materials:
-
D-4-aminomethylphenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Distilled Water
-
Acetone
-
Dichloromethane
Procedure:
-
In a round-bottom flask, add the amine (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL).
-
Stir the mixture at room temperature for a few minutes to dissolve the amine.
-
Add Boc₂O to the mixture.
-
Add dichloromethane (5 mL) and stir the biphasic mixture vigorously.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (e.g., using a CH₂Cl₂/MeOH gradient) to afford the pure N-Boc protected product.
Experimental Workflow and Logical Relationships
The following diagram illustrates a generalized workflow for the synthesis and purification of Boc-D-4-aminomethylphe(Boc).
Caption: Generalized workflow for the synthesis of Boc-D-4-aminomethylphe(Boc).
Applications in Drug Development and Peptide Synthesis
Boc-D-4-aminomethylphe(Boc) is a valuable building block for the synthesis of modified peptides and peptidomimetics. The Boc protecting groups can be selectively removed under acidic conditions, allowing for the stepwise elongation of a peptide chain. The D-configuration enhances resistance to proteolytic degradation, a desirable property for therapeutic peptides. The aminomethylphenylalanine side chain can be further functionalized to introduce specific pharmacophores or to create constrained cyclic peptides with improved biological activity and selectivity.
References
An In-depth Technical Guide to Boc-D-4-(aminomethyl)phenylalanine and Its Analogs
This technical guide provides a comprehensive overview of N-α-Boc-D-4-(aminomethyl)phenylalanine, a non-natural amino acid derivative used in peptide synthesis and drug discovery. Due to the limited availability of public data on this specific compound, this guide also includes information on its closely related analogs. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Identification
| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| N-α-Boc-D-4-(aminomethyl)phenylalanine | Boc-D-Phe(4-CH₂NH₂)-OH | Not Available | C₁₅H₂₂N₂O₄ | 294.35 (Calculated) | The primary compound of interest. |
| N-α-Boc-D-4-aminophenylalanine | Boc-D-Phe(4-NH₂)-OH | 164332-89-2 | C₁₄H₂₀N₂O₄ | 280.3[1][2] | Features an amino group directly attached to the phenyl ring. |
| N-α-Boc-4-(Fmoc-aminomethyl)-D-phenylalanine | Boc-D-Phe(4-CH₂NHFmoc)-OH | 215302-77-5 | C₃₀H₃₂N₂O₆ | 516.59[3] | The side-chain amino group is protected with an Fmoc group. |
| N-α-Fmoc-4-(Boc-aminomethyl)-D-phenylalanine | Fmoc-D-Phe(4-CH₂NHBoc)-OH | 268731-06-2 | C₃₀H₃₂N₂O₆ | 516.59 | The alpha-amino group is protected with Fmoc, side-chain with Boc. |
| N-α-Boc-4-amino-L-phenylalanine | Boc-L-Phe(4-NH₂)-OH | 55533-24-9 | C₁₄H₂₀N₂O₄ | 280.32 | The L-enantiomer of Boc-D-4-aminophenylalanine. |
Experimental Protocols
The primary application of Boc-D-4-(aminomethyl)phenylalanine and its analogs is in solid-phase peptide synthesis (SPPS). Below is a general experimental protocol for the incorporation of a Boc-protected amino acid into a peptide chain, followed by a more specific example of its application.
General Protocol for Peptide Coupling using a Boc-Protected Amino Acid
This protocol outlines the standard steps for coupling a Boc-amino acid to a growing peptide chain on a solid support.
-
Resin Preparation : Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.
-
Deprotection : Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid to expose the free amine for the next coupling step.
-
Coupling :
-
Dissolve the Boc-protected amino acid (e.g., Boc-D-Phe(4-CH₂NH₂)-OH), a coupling agent (e.g., TBTU), and an activator base (e.g., HOBt) in a suitable solvent like ethyl acetate. Stir for approximately 10 minutes.[4]
-
Add the deprotected resin-bound peptide and a non-nucleophilic base such as diisopropylethylamine (DIPEA).[4]
-
Allow the mixture to react for a specified time (typically 1-2 hours) to ensure complete coupling. Monitor the reaction progress using a qualitative test (e.g., ninhydrin test).[4]
-
-
Washing : Thoroughly wash the resin with a sequence of solvents (e.g., DMF, DCM, and methanol) to remove excess reagents and by-products.
-
Repeat Cycle : Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Final Deprotection : Once the peptide synthesis is complete, cleave the peptide from the resin and remove all protecting groups, typically using a strong acid like trifluoroacetic acid (TFA).
Application in the Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists
N-Boc-4-aminomethyl-L-phenylalanine has been utilized as a building block in the synthesis of GnRH antagonists. A key step involves the reductive alkylation of the side-chain amino group.
-
Reductive Alkylation :
-
Dissolve N-Boc-4-aminomethyl-L-phenylalanine (40 mmol) in acetone (200 mL).[5]
-
Add molecular sieves (4 Å) and purge the mixture with nitrogen.[5]
-
Add 10% Palladium on carbon (Pd/C) as a catalyst.[5]
-
Carry out the reaction in a hydrogenation vessel under a hydrogen atmosphere for approximately 26 hours to yield the N-isopropylated derivative.[5]
-
The resulting intermediate can then be further functionalized and incorporated into the peptide sequence.[5]
-
Diagrams and Workflows
Logical Relationship of Boc-D-4-(aminomethyl)phenylalanine and Its Analogs
References
The Biochemical Utility of Boc-D-4-(aminomethyl)phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of N-α-Boc-D-4-(aminomethyl)phenylalanine and its derivatives in biochemistry, with a primary focus on its role as a critical building block in the synthesis of therapeutic peptides. This non-natural amino acid offers unique structural and functional properties that are leveraged in drug design and development to enhance peptide stability, modulate receptor binding, and introduce specific functionalities.
Core Applications in Peptide-Based Drug Discovery
Boc-D-4-(aminomethyl)phenylalanine is a versatile synthetic amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences serves several key purposes in drug development:
-
Enhanced Biological Stability : The D-configuration of the alpha-carbon renders the resulting peptide resistant to degradation by endogenous proteases, which preferentially recognize L-amino acids. This significantly increases the in vivo half-life of the peptide therapeutic.
-
Introduction of a Basic Side Chain : The aminomethyl group on the phenyl ring provides a site for introducing a positive charge at physiological pH (once deprotected). This can be crucial for receptor interaction, particularly for mimicking the side chain of basic amino acids like lysine or for establishing key salt-bridge interactions within a receptor binding pocket.
-
A Point of Conjugation : The side-chain amine serves as a handle for bioconjugation. After selective deprotection, it can be used to attach other molecules such as cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) to improve the pharmacokinetic profile of the peptide.
-
Structural Constraint and SAR Studies : As a non-natural amino acid, it allows for fine-tuning of the peptide's three-dimensional structure. Structure-activity relationship (SAR) studies often employ such derivatives to probe the specific interactions between a peptide and its target receptor, leading to the optimization of potency and selectivity.
A prime example of the application of a similar building block is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists like Degarelix. These drugs are used in the treatment of prostate cancer and contain multiple unnatural amino acids to achieve their desired therapeutic profile.
Quantitative Analysis of GnRH Antagonists with Modified Phenylalanine Analogues
The following table summarizes the in vitro biological activity of GnRH antagonist analogues where the amino acid at position 3 has been modified. This data is indicative of how substitutions at the phenylalanine position can impact receptor binding and antagonist potency.
| Compound | Modification at Position 3 | In Vitro IC50 (nM) for human GnRH receptor | Reference |
| Degarelix | D-3-(4-chlorophenyl)alanine (D-4-Cl-Phe) | Potent Antagonist (IC50 in low nM range) | [1] |
| Analogue 7 | D-3-(2-methoxy-5-pyridyl)alanine (D-2-OMe-5Pal) | 5.22 | [1] |
| Analogue 8 | L-3-(2-methoxy-5-pyridyl)alanine (L-2-OMe-5Pal) | 36.95 | [1] |
Table 1: In vitro antagonist activity of Degarelix analogues with modifications at position 3. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the GnRH-induced response.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analogue
This protocol describes the manual synthesis of a generic GnRH antagonist decapeptide incorporating a Boc-D-4-(aminomethyl)phenylalanine derivative using Boc chemistry.
Materials:
-
MBHA resin (p-methylbenzhydrylamine resin)
-
Boc-protected amino acids (including Boc-D-4-(Fmoc-aminomethyl)phenylalanine)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine
-
Anhydrous hydrofluoric acid (HF) or a less hazardous cleavage cocktail (e.g., TFA/TIS/H2O)
-
Anisole (scavenger)
Procedure:
-
Resin Swelling and Preparation:
-
Place the MBHA resin in a reaction vessel and swell in DCM for 1 hour.
-
Wash the resin with DMF (3x).
-
-
First Amino Acid Coupling:
-
Couple the C-terminal amino acid (e.g., Boc-D-Alanine) to the MBHA resin using a standard HBTU/DIEA activation method in DMF.
-
Allow the coupling reaction to proceed for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Neutralize the resin with 10% DIEA in DMF for 10 minutes.
-
Wash the resin with DMF (3x).
-
-
Chain Elongation (Cycles for each amino acid):
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence.
-
For the incorporation of Boc-D-4-(Fmoc-aminomethyl)phenylalanine, the side-chain Fmoc group will remain intact during the Boc-deprotection steps.
-
-
Side-Chain Deprotection (Fmoc group):
-
After the full peptide chain is assembled, if modification of the side-chain amine is desired, treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc group from the 4-aminomethylphenylalanine side chain.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Final Deprotection:
-
Dry the peptide-resin under vacuum.
-
Perform the final cleavage from the resin and removal of all side-chain protecting groups using anhydrous HF with anisole as a scavenger at 0°C for 1 hour.
-
Alternatively, use a cleavage cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
In Vitro GnRH Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of the synthesized antagonist for the GnRH receptor.
Materials:
-
Cell line expressing the human GnRH receptor (e.g., HEK293-GnRHR)
-
Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin)
-
Synthesized GnRH antagonist
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-GnRHR cells to confluence.
-
Harvest the cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a constant concentration of the radiolabeled GnRH agonist to each well.
-
Add varying concentrations of the synthesized GnRH antagonist (or unlabeled GnRH as a positive control) to the wells.
-
Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competing antagonist.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Caption: GnRH Receptor Signaling Pathway.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
References
An In-Depth Technical Guide to the Synthesis and Characterization of Boc-D-4-aminomethylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Boc-D-4-aminomethylphenylalanine, a valuable building block in peptide synthesis and drug discovery. The methodologies presented are based on established protocols for the protection of amino acids, offering a reproducible approach for laboratory synthesis.
Introduction
Boc-D-4-aminomethylphenylalanine is a derivative of the non-proteinogenic amino acid D-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an aminomethyl substituent at the para position of the phenyl ring. The Boc group provides a stable yet readily cleavable protection essential for controlled peptide synthesis. The presence of the aminomethyl group offers a site for further functionalization, making this compound a versatile tool in the design of novel peptides and peptidomimetics with tailored biological activities.
Synthesis of Boc-D-4-aminomethylphenylalanine
The synthesis of Boc-D-4-aminomethylphenylalanine is achieved through the selective N-protection of the α-amino group of D-4-aminomethylphenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The α-amino group is generally more nucleophilic than the benzylic amino group, allowing for selective protection by controlling the reaction stoichiometry.
Synthesis Pathway
Caption: Chemical synthesis pathway for Boc-D-4-aminomethylphenylalanine.
Experimental Protocol
This protocol is adapted from established procedures for the Boc protection of amino acids.
Materials:
-
D-4-aminomethylphenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Distilled water
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve D-4-aminomethylphenylalanine (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v) or THF and water.
-
Basification: Cool the solution in an ice bath and add a suitable base such as 1 M sodium hydroxide solution or triethylamine (1.1-1.5 equivalents) to raise the pH to approximately 10-11.
-
Addition of Boc Anhydride: To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same organic solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with a non-polar solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl or KHSO₄ solution. The product should precipitate out of the solution.
-
Extract the product into a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure Boc-D-4-aminomethylphenylalanine.
Characterization of Boc-D-4-aminomethylphenylalanine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques employed.
Characterization Workflow
Caption: Experimental workflow for the characterization of Boc-D-4-aminomethylphenylalanine.
Expected Analytical Data
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₅H₂₂N₂O₄ |
| Molecular Weight | 294.35 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), the benzylic protons of the aminomethyl group (singlet or doublet, ~3.8-4.0 ppm, 2H), the aromatic protons (two doublets, ~7.0-7.3 ppm, 4H), and the α- and β-protons of the phenylalanine backbone. |
| ¹³C NMR | Resonances for the Boc carbonyl (~155 ppm), the carboxylic acid carbonyl (~175 ppm), the aromatic carbons, and the aliphatic carbons of the amino acid backbone and the Boc group. |
| Mass Spectrometry | [M+H]⁺ at m/z 295.16, [M+Na]⁺ at m/z 317.14 |
| HPLC Purity | ≥95% (typical for research-grade material) |
| FTIR (cm⁻¹) | Characteristic peaks for N-H (carbamate and amine), C=O (carbamate and carboxylic acid), and aromatic C-H stretching. |
Methodologies for Key Experiments
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected functional groups and the overall structure of the molecule.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is a suitable method.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is a common mobile phase system.
-
Detection: UV detection at a wavelength of 214 nm or 254 nm.
-
Analysis: Assess the purity of the synthesized compound by observing the number and integration of peaks in the chromatogram.
Conclusion
This technical guide outlines a robust and reproducible method for the synthesis of Boc-D-4-aminomethylphenylalanine, a key building block for advanced peptide synthesis and drug discovery. The provided experimental protocols and characterization methodologies will enable researchers to confidently prepare and validate this important compound for their research needs. The versatility of Boc-D-4-aminomethylphenylalanine, with its protected α-amino group and a functionalizable aminomethyl side chain, makes it a valuable asset in the development of novel therapeutic agents.
The Orthogonal Guardian: A Technical Guide to the Mechanism of Action of Boc-D-4-aminomethylphe(Boc) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Boc-D-4-aminomethylphenylalanine(Boc) (tert-butyloxycarbonyl-D-4-(aminomethyl)phenylalanine with a Boc-protected side chain) in the intricate process of peptide synthesis. This specialized amino acid derivative serves as a cornerstone in the construction of complex peptides, offering unique structural and functional advantages. Its strategic design, employing a dual Boc protection strategy, facilitates a highly controlled and efficient peptide chain elongation, particularly within the framework of solid-phase peptide synthesis (SPPS).
Core Principles: The Dual Boc Protection Strategy
The central feature of Boc-D-4-aminomethylphe(Boc) is its orthogonal protection scheme, where two tert-butyloxycarbonyl (Boc) groups are strategically placed to mask reactive amine functionalities. This dual protection is fundamental to its mechanism of action:
-
Nα-Boc Protection: The Boc group attached to the α-amino group of the D-phenylalanine backbone serves as a temporary protecting group. This group is selectively removed at the beginning of each coupling cycle to allow for the formation of a peptide bond with the incoming activated amino acid. The acid-lability of the Nα-Boc group is a key feature of this strategy.
-
Side-Chain Boc Protection: The second Boc group protects the amino functionality of the 4-aminomethylphenyl side chain. This is a permanent protecting group that remains intact throughout the peptide chain elongation process. Its removal typically occurs during the final cleavage of the peptide from the solid support, ensuring that the side-chain amine does not participate in unwanted side reactions.
This orthogonal approach allows for the selective deprotection of the α-amino group while the side-chain amine remains shielded, a critical requirement for the stepwise and controlled assembly of the peptide sequence.
Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Boc-D-4-aminomethylphe(Boc) into a growing peptide chain follows the well-established principles of solid-phase peptide synthesis. The process can be broken down into a cyclical workflow:
A. Deprotection: The synthesis cycle begins with the removal of the temporary Nα-Boc protecting group from the terminal amino acid of the resin-bound peptide. This is typically achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). The mechanism involves the protonation of the Boc carbonyl group, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.
B. Neutralization: Following deprotection, the newly formed ammonium salt of the terminal amine is neutralized to the free amine. This is typically accomplished by washing the resin with a hindered base, such as diisopropylethylamine (DIEA), to prepare the nucleophilic amine for the subsequent coupling reaction.
C. Activation and Coupling: The incoming Boc-D-4-aminomethylphe(Boc) is activated at its carboxyl group to facilitate peptide bond formation. This is achieved using a variety of coupling reagents. The activated carboxyl group then readily reacts with the free N-terminal amine of the resin-bound peptide, forming a new peptide bond.
D. Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.
This four-step cycle is repeated for each subsequent amino acid to be incorporated into the peptide sequence.
Experimental Protocols
While specific protocols can vary based on the peptide sequence and scale, the following provides a generalized methodology for the incorporation of Boc-D-4-aminomethylphe(Boc) in manual SPPS.
Materials and Reagents
| Reagent/Material | Purpose | Typical Concentration/Amount |
| Boc-D-4-aminomethylphe(Boc) | Amino acid building block | 2-4 equivalents relative to resin substitution |
| Solid Support (e.g., Merrifield resin) | Insoluble matrix for peptide synthesis | --- |
| Dichloromethane (DCM) | Swelling and washing solvent | --- |
| N,N-Dimethylformamide (DMF) | Swelling and washing solvent | --- |
| Trifluoroacetic acid (TFA) | Nα-Boc deprotection reagent | 25-50% (v/v) in DCM |
| Diisopropylethylamine (DIEA) | Neutralization base | 5-10% (v/v) in DCM or DMF |
| Coupling Reagent (e.g., HBTU/HOBt) | Carboxyl group activation | 2-4 equivalents |
| N,N'-Diisopropylcarbodiimide (DIC) | Carboxyl group activation | 2-4 equivalents |
Step-by-Step Protocol for a Single Coupling Cycle
-
Resin Swelling: The peptide-resin is swollen in an appropriate solvent (DCM or DMF) for 30-60 minutes.
-
Nα-Boc Deprotection: The resin is treated with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes with fresh deprotection solution.
-
Washing: The resin is washed sequentially with DCM, isopropanol, and DCM to remove TFA and byproducts.
-
Neutralization: The resin is treated with a solution of 5-10% DIEA in DCM or DMF for 2 x 2 minutes to neutralize the terminal ammonium salt.
-
Washing: The resin is washed with DCM or DMF to remove excess DIEA.
-
Amino Acid Activation: In a separate vessel, Boc-D-4-aminomethylphe(Boc) (2-4 eq.) is pre-activated with a coupling reagent (e.g., HBTU/HOBt/DIEA or DIC/HOBt) in DMF for 5-10 minutes.
-
Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the ninhydrin test.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove unreacted amino acid and coupling byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Final Cleavage and Side-Chain Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups, including the Boc group on the 4-aminomethylphenyl moiety, are removed. This is typically achieved using a strong acid cocktail, such as hydrogen fluoride (HF) or a trifluoromethanesulfonic acid (TFMSA)-based mixture. Scavengers, such as anisole, thioanisole, and ethanedithiol, are included in the cleavage cocktail to trap the reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine.
Data Presentation
The efficiency of incorporating Boc-D-4-aminomethylphe(Boc) can be assessed by quantitative measures such as coupling efficiency and overall yield. While specific data is highly sequence-dependent, the following table provides a representative summary of expected outcomes based on standard SPPS protocols.
| Parameter | Typical Value | Method of Determination |
| Coupling Efficiency | >99% | Quantitative Ninhydrin (Kaiser) Test |
| Overall Yield (crude peptide) | 60-80% | Gravimetric analysis after cleavage and precipitation |
| Purity (crude peptide) | 50-70% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Visualizing the Workflow and Mechanisms
Signaling Pathway and Logical Relationships
Caption: Workflow of Boc-D-4-aminomethylphe(Boc) incorporation in SPPS.
Nα-Boc Deprotection Mechanism
The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Among the arsenal of protective groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, particularly for the safeguarding of amines. Its widespread adoption in peptide synthesis, natural product synthesis, and the development of pharmaceutical intermediates is a testament to its versatility, reliability, and the mild conditions required for its removal. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemical principles to detailed experimental protocols and its application in complex synthetic strategies.
Core Principles of the Boc Protecting Group
The Boc group is chemically a tert-butyl carbamate. It is introduced by the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride, or other Boc-donating reagents. The efficacy of the Boc group lies in its ability to render the protected amine nucleophilically and basicity inert under a wide range of reaction conditions, particularly those involving bases and nucleophiles.[1]
The key advantage of the Boc group is its lability under acidic conditions.[2] This orthogonality to many other protecting groups, which are often removed under basic or hydrogenolytic conditions, allows for selective deprotection in multi-step syntheses.[3] The cleavage of the Boc group proceeds through a mechanism that generates gaseous byproducts, driving the reaction to completion and simplifying purification.
Mechanism of Protection and Deprotection
The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate leaving group, which subsequently decomposes to the innocuous byproducts carbon dioxide and tert-butanol.[4]
Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] The mechanism involves protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to regenerate the free amine.[4]
Quantitative Data Summary
The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, temperature, and reagents used. The following tables summarize typical reaction conditions and outcomes for the N-Boc protection of various amines and the subsequent deprotection.
Table 1: N-Boc Protection of Various Amines
| Entry | Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | Boc₂O (1.1) | Et₃N (1.2) | CH₂Cl₂ | 2 | RT | >95 |
| 2 | Aniline | Boc₂O (1.2) | DMAP (0.1) | CH₃CN | 4 | RT | 92 |
| 3 | Glycine Methyl Ester | Boc₂O (1.1) | NaHCO₃ (2.0) | Dioxane/H₂O | 3 | RT | 98 |
| 4 | Piperidine | Boc₂O (1.0) | None | H₂O | 0.2 | RT | 99 |
| 5 | Diethylamine | Boc₂O (1.1) | NaOH (1.2) | THF/H₂O | 1 | 0 to RT | 94 |
Table 2: Acidic Deprotection of N-Boc Protected Amines
| Entry | Substrate | Acid | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | N-Boc-Benzylamine | TFA (20%) | CH₂Cl₂ | 1 | RT | >99 |
| 2 | N-Boc-Aniline | 4M HCl | Dioxane | 2 | RT | 96 |
| 3 | N-Boc-Glycine | TFA (50%) | CH₂Cl₂ | 0.5 | RT | >99 |
| 4 | N-Boc-Piperidine | 2M H₂SO₄ | H₂O | 3 | 50 | 93 |
| 5 | N-Boc-Indole | 1M HCl | MeOH | 4 | RT | 91 |
Note: Yields are isolated yields and can vary based on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a standard procedure for the protection of a primary amine using Boc anhydride and a base.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv) or 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv) for less reactive amines
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) in the chosen solvent (e.g., CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., Et₃N, 1.2 equiv).
-
In a separate container, dissolve Boc₂O (1.1 equiv) in a minimal amount of the same solvent.
-
Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude N-Boc protected amine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Acidic Deprotection of an N-Boc Protected Amine
This protocol outlines a standard method for the removal of the Boc protecting group using trifluoroacetic acid.
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 equiv) in CH₂Cl₂ in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v with CH₂Cl₂) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine. The amine may be isolated as its corresponding salt if the workup is not basic.
Applications in Complex Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The Boc group was instrumental in the development of Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield. In Boc-based SPPS, the C-terminal amino acid is anchored to a solid support, and the peptide chain is elongated by sequential addition of N-Boc protected amino acids. Each cycle involves the deprotection of the N-terminal Boc group with acid, followed by coupling with the next N-Boc protected amino acid.
Orthogonal Protection Strategies
The acid-lability of the Boc group makes it an ideal partner in orthogonal protection strategies. For instance, it can be used in conjunction with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile Carboxybenzyl (Cbz) group. This allows for the selective deprotection of one amine in the presence of others, a critical requirement in the synthesis of complex molecules with multiple amino functionalities.
Conclusion
The Boc protecting group remains an indispensable tool in modern organic synthesis. Its ease of introduction, stability to a wide range of reagents, and facile, mild cleavage under acidic conditions have solidified its position in the synthetic chemist's toolbox. A thorough understanding of its underlying principles, reaction kinetics, and practical application in complex workflows such as SPPS is essential for researchers, scientists, and drug development professionals aiming to construct novel and intricate molecular entities. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for the effective implementation of the Boc protecting group in synthetic endeavors.
References
An In-Depth Technical Guide to Boc-D-4-aminomethylphenylalanine: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Boc-D-4-aminomethylphenylalanine, a key building block in modern peptide-based drug discovery. The information presented herein is intended to support researchers in the effective handling, formulation, and application of this non-natural amino acid derivative.
Introduction to Boc-D-4-aminomethylphenylalanine
Boc-D-4-aminomethylphenylalanine is a synthetic amino acid derivative that plays a crucial role in the synthesis of peptides with therapeutic potential, particularly in the fields of oncology and neurology. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise peptide synthesis. The aminomethylphenyl side chain offers a site for further chemical modification or can be a key pharmacophoric element, contributing to the biological activity of the final peptide. The incorporation of this non-natural D-amino acid can also enhance the proteolytic stability of the resulting peptide, a critical attribute for drug candidates.
Solubility Profile
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
| Chloroform | Soluble[1] |
| Dichloromethane (DCM) | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Water | Insoluble to Sparingly Soluble |
| Methanol | Expected to be Soluble |
Note: This data is for the L-isomer and should be used as an estimation for the D-isomer. Empirical determination of solubility for the specific batch and intended application is highly recommended.
Stability Data
The stability of Boc-D-4-aminomethylphenylalanine is largely governed by the lability of the Boc protecting group. The Boc group is known to be sensitive to acidic conditions, while it exhibits considerable stability in basic and neutral aqueous solutions and to many nucleophiles.
| Condition | Stability of Boc Group | Notes |
| Acidic | Labile | Cleavage occurs readily in the presence of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. |
| Basic | Stable | Resistant to cleavage by bases like triethylamine, sodium hydroxide, and sodium bicarbonate. |
| Neutral | Stable | Generally stable at neutral pH. |
| Oxidative Conditions | Generally Stable | The Boc group itself is not readily oxidized, but the overall molecule's stability will depend on other functional groups. |
| Reductive Conditions | Stable | Resistant to catalytic hydrogenation. |
| Elevated Temperature | Moderate Stability | Stability can be compromised at very high temperatures, though specific data for this compound is unavailable. |
Experimental Protocols
The following are detailed, generalized protocols for determining the solubility and stability of Boc-D-4-aminomethylphenylalanine.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
Boc-D-4-aminomethylphenylalanine
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, DMSO)
-
20 mL screw-cap glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of Boc-D-4-aminomethylphenylalanine to a series of vials, ensuring a visible amount of solid remains undissolved.
-
Add a known volume (e.g., 10 mL) of the desired solvent to each vial.
-
Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for sedimentation of the excess solid.
-
Carefully withdraw a sample from the supernatant of each vial.
-
Centrifuge the samples to remove any remaining suspended solids.
-
Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
The solubility is reported in units such as mg/mL or µg/mL.
Protocol for Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method capable of separating the intact compound from its potential degradation products.
Materials:
-
Boc-D-4-aminomethylphenylalanine
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Buffers (e.g., phosphate, acetate) and acid/base for pH adjustment (e.g., formic acid, ammonium hydroxide)
-
Temperature-controlled oven and light chamber (for photostability)
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Maintain at a controlled temperature for a defined period.
-
Oxidation: Dissolve the compound and add 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to UV and visible light.
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC Method Development:
-
Develop an initial isocratic or gradient HPLC method using a C18 column. A common mobile phase system is a mixture of acetonitrile and water or a buffered aqueous solution.
-
Inject the undergraded compound and the samples from the forced degradation studies.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.
-
Use a PDA detector to check for peak purity and to identify the optimal wavelength for detection of all components.
-
-
Method Validation:
-
Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Visualizations
Workflow for Anti-Cancer Peptide Synthesis
The following diagram illustrates the incorporation of Boc-D-4-aminomethylphenylalanine into a peptide sequence using solid-phase peptide synthesis (SPPS).
Potential Downstream Signaling Pathway
Peptides incorporating non-natural amino acids are being investigated for their potential to induce apoptosis in cancer cells. A common pathway implicated in apoptosis is the p53 tumor suppressor pathway. The diagram below illustrates a simplified hypothetical mechanism.
Conclusion
Boc-D-4-aminomethylphenylalanine is a valuable synthetic building block for the development of novel peptide therapeutics. While specific quantitative data on its solubility and stability are limited, this guide provides a framework based on available information for closely related compounds and established analytical methodologies. Understanding the solubility and stability characteristics outlined herein is essential for the successful application of this compound in research and drug development, particularly in the promising area of anti-cancer peptide design. Researchers are encouraged to perform empirical studies to determine the precise parameters for their specific applications.
References
Technical Guide to the Spectroscopic Data of Boc-D-4-aminomethylphenylalanine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Physicochemical Properties of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine
While spectroscopic data is scarce, the physicochemical properties of the N-Fmoc protected version of the target molecule are well-documented. This compound is the most relevant analogue for which information is available.
| Property | Value |
| IUPAC Name | (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
| Synonyms | Fmoc-D-Phe(4-CH2NHBoc)-OH, Fmoc-p-(Boc-aminomethyl)-D-Phe-OH |
| CAS Number | 268731-06-2 |
| Molecular Formula | C₃₀H₃₂N₂O₆ |
| Molecular Weight | 516.59 g/mol |
| Appearance | White powder |
Representative Spectroscopic Data: N-(tert-Butoxycarbonyl)-L-phenylalanine
To provide a practical spectroscopic reference, data for N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH) is presented below. This compound shares the core Boc-protected amino acid structure but is the L-enantiomer and lacks the 4-aminomethyl group.
Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratios (m/z) observed in the mass spectrum of Boc-L-Phe-OH.
| Ion | Observed m/z |
| [M+H]⁺ | 266.1 |
| [M+Na]⁺ | 288.1 |
| [M-H]⁻ | 264.1 |
Infrared (IR) Spectroscopy Data
The table below lists the major absorption bands and their corresponding functional group assignments for Boc-L-Phe-OH.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 | O-H stretch (Carboxylic acid) |
| ~3300 | N-H stretch (Amide) |
| ~2980 | C-H stretch (Aliphatic) |
| ~1710 | C=O stretch (Carboxylic acid & Urethane) |
| ~1520 | N-H bend (Amide II) |
| ~1160 | C-O stretch (Urethane) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H NMR spectral data for Boc-L-Phe-OH is provided below. The spectrum is typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.4 | Singlet | 9H | (CH₃)₃C- (Boc group) |
| ~3.1 | Multiplet | 2H | β-CH₂ (Phenylalanine side chain) |
| ~4.5 | Multiplet | 1H | α-CH (Phenylalanine backbone) |
| ~5.1 | Doublet | 1H | N-H (Amide) |
| ~7.3 | Multiplet | 5H | Aromatic protons (Phenyl ring) |
| ~10.0 | Broad Singlet | 1H | O-H (Carboxylic acid) |
General Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). Acid or base may be added to promote ionization.
-
Instrumentation: The solution is infused into the ESI source of a mass spectrometer.[1] A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[1][2]
-
Ionization: A heated desolvation gas (typically nitrogen) is used to evaporate the solvent from the droplets.[1] As the droplets shrink, the charge density increases, leading to the ejection of gas-phase analyte ions.[2]
-
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio and detected.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the KBr pellet method is common.[3] A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder.[3] The mixture is then pressed under high pressure to form a transparent pellet.[3] Alternatively, a thin film can be cast from a solution onto an IR-transparent plate.[4][5]
-
Background Spectrum: A background spectrum of the empty sample compartment (or a blank KBr pellet) is recorded to correct for atmospheric and instrumental interferences.[6]
-
Sample Analysis: The prepared sample is placed in the instrument's sample holder.[4][7] The sample is irradiated with a broad range of infrared frequencies, and the transmitted light is measured by a detector.[6][7]
-
Data Processing: The instrument's software performs a Fourier transform on the raw data to generate the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a thin glass NMR tube.[8] The deuterated solvent is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.[8]
-
Instrumentation: The NMR tube is placed in a spinner and inserted into the core of the NMR spectrometer, which contains a powerful superconducting magnet.[8][9]
-
Data Acquisition: The sample is spun to average out magnetic field inhomogeneities. The instrument subjects the sample to a strong external magnetic field, causing the atomic nuclei with spin to align in specific spin states.[9][10] The sample is then irradiated with radiofrequency pulses, which excite the nuclei.[9] As the nuclei relax back to their ground state, they emit a signal that is detected by receiver coils.[8][9]
-
Data Processing: The detected signal (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier transform, resulting in the familiar NMR spectrum of chemical shift versus intensity.
General Workflow for Synthesis and Characterization
The synthesis of a protected amino acid derivative like Boc-D-4-aminomethylphe(Boc) typically involves a multi-step process, followed by rigorous characterization to confirm its identity and purity.
Caption: General workflow for the synthesis and characterization of a protected amino acid derivative.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. jascoinc.com [jascoinc.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, practices, and critical considerations of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). Boc SPPS, a foundational technique in peptide chemistry, offers a robust and reliable method for the synthesis of peptides, particularly for long and complex sequences. This document details the core chemistry, experimental procedures, and potential challenges associated with this methodology.
Core Principles of Boc Solid-Phase Peptide Synthesis
Boc SPPS is a cyclical process where a peptide chain is assembled stepwise while anchored to an insoluble solid support, or resin. The synthesis proceeds from the C-terminus to the N-terminus. The defining feature of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid. Side-chain functional groups are protected by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates. This differential acid lability is the cornerstone of the Boc/Bzl protection strategy, allowing for selective deprotection of the α-amino group at each cycle without disturbing the side-chain protecting groups.[1]
The general workflow of Boc SPPS involves the following key steps in each cycle:
-
Nα-Boc Deprotection: Removal of the Boc group from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).
-
Neutralization: Neutralization of the resulting N-terminal ammonium salt to the free amine using a hindered organic base, such as diisopropylethylamine (DIEA).
-
Coupling: Formation of a new peptide bond by activating the carboxyl group of the incoming Nα-Boc protected amino acid and reacting it with the free N-terminal amine of the resin-bound peptide.
-
Washing: Thorough washing of the resin after each chemical step to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[2]
Key Reagents and Materials
Successful Boc SPPS relies on a specific set of high-purity reagents and materials.
| Component | Description | Common Examples |
| Solid Supports (Resins) | Insoluble polymers functionalized with a linker to which the first amino acid is attached. The choice of resin determines the C-terminal functionality of the final peptide (acid or amide). | Merrifield Resin: Chloromethylated polystyrene, for C-terminal acids.[3] PAM Resin: Phenylacetamidomethyl resin, offers greater stability to the peptide-resin linkage during synthesis.[3] BHA/MBHA Resin: Benzhydrylamine or methylbenzhydrylamine resins, for C-terminal amides.[3] |
| Nα-Protecting Group | Temporarily protects the α-amino group of the amino acid to be coupled. | tert-Butyloxycarbonyl (Boc): Removed by moderate acids like TFA. |
| Side-Chain Protecting Groups | Protect reactive side-chain functionalities of amino acids. They must be stable to the conditions of Nα-Boc deprotection. | Benzyl (Bzl), Tosyl (Tos), 2-Chlorobenzyloxycarbonyl (2-Cl-Z), etc. |
| Deprotection Reagent | Removes the Nα-Boc group. | Trifluoroacetic acid (TFA): Typically used as a 25-50% solution in dichloromethane (DCM).[3] |
| Neutralization Base | Neutralizes the N-terminal ammonium salt after deprotection. | Diisopropylethylamine (DIEA): A hindered base that minimizes side reactions. |
| Coupling Reagents | Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. | Carbodiimides: Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC). Phosphonium Salts: Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP). Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). |
| Cleavage Reagent | Cleaves the peptide from the resin and removes side-chain protecting groups. | Anhydrous Hydrogen Fluoride (HF): A highly effective but hazardous strong acid.[4] |
| Scavengers | Cation scavengers used during cleavage to prevent side reactions caused by reactive carbocations generated from the protecting groups. | Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT). |
| Solvents | Used for resin swelling, washing, and as reaction media. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA). |
The Boc SPPS Cycle: A Step-by-Step Workflow
The following diagram illustrates the repetitive cycle of operations in Boc solid-phase peptide synthesis.
Experimental Protocols
Manual Boc SPPS Protocol
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.
-
Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.
-
Drain the solvent.
2. Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM (~5 mL) to the resin.
-
Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM (~5 mL) and agitate for 20-30 minutes.[3]
-
Drain the solution.
3. Washing:
-
Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining.
-
Perform the following washes:
-
DCM (3 x 5 mL)
-
Isopropanol (IPA) (2 x 5 mL)
-
DCM (3 x 5 mL)
-
4. Neutralization:
-
Add a solution of 10% DIEA in DCM (~5 mL) to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step once more.
-
Wash the resin with DCM (3 x 5 mL).
5. Amino Acid Coupling (DCC/HOBt Activation):
-
In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in a minimal amount of DMF.
-
Add DCC (0.3 mmol, 3 equivalents) dissolved in DCM.
-
Allow the activation to proceed for 10-15 minutes at 0°C.
-
Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.
-
Add the filtered solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates a complete reaction.
6. Washing:
-
Drain the coupling solution.
-
Wash the resin with DCM (3 x 5 mL) and DMF (2 x 5 mL).
7. Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and DIEA in DCM for 15-20 minutes.
-
Wash the resin with DCM (3 x 5 mL).
8. Repeat Cycle:
-
Return to step 2 for the coupling of the next amino acid.
In Situ Neutralization Protocol
This protocol can enhance coupling efficiency, especially for difficult sequences, by minimizing the time the free amine is exposed, which can reduce aggregation.
-
After the TFA deprotection and washing steps (as in the manual protocol), proceed directly to the coupling step.
-
The neutralization base (DIEA) is added directly to the coupling mixture containing the pre-activated Boc-amino acid.[2]
-
This allows for the simultaneous neutralization of the N-terminal ammonium salt and the initiation of the coupling reaction.
Peptide Cleavage and Deprotection: The "Low-High" HF Method
The final step in Boc SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. The "low-high" HF procedure is a two-step method designed to minimize side reactions.[5]
Safety Precaution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. It must be handled with extreme care in a specialized, HF-resistant apparatus (e.g., made of Teflon or Kel-F) within a well-ventilated fume hood. Appropriate personal protective equipment, including HF-resistant gloves, apron, and a face shield, is mandatory. An HF-specific first aid kit, including calcium gluconate gel, must be readily available.
Step 1: Low HF Cleavage (SN2 Mechanism) This step uses a low concentration of HF in dimethyl sulfide (DMS) to remove the more acid-labile side-chain protecting groups via an SN2 mechanism, which minimizes the formation of damaging carbocations.[5]
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger mixture. A typical mixture is p-cresol and DMS.
-
Cool the vessel in a dry ice/acetone bath.
-
Distill a mixture of HF/DMS (typically 1:3 v/v) into the reaction vessel.
-
Allow the reaction to stir at 0°C for 2-4 hours.
-
Evaporate the HF and DMS under a vacuum.
Step 2: High HF Cleavage (SN1 Mechanism) This step uses a high concentration of HF to cleave the peptide from the resin and remove the more resistant side-chain protecting groups (e.g., Arg(Tos)) via an SN1 mechanism.[5]
-
To the resin from the low HF step, add a scavenger such as anisole or p-cresol.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill neat anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.[4]
-
Evaporate the HF under vacuum.
Work-up:
-
The crude peptide is precipitated from the resin by washing with cold diethyl ether.
-
The peptide is then dissolved in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilized.
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Common Side Reactions and Mitigation Strategies
Several side reactions can occur during Boc SPPS, potentially leading to impurities in the final product.
Diketopiperazine Formation
This side reaction is most prevalent after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly problematic with proline or glycine at the C-terminus.
References
An In-depth Technical Guide to Boc-D-4-(Boc-aminomethyl)phenylalanine for Novel Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as potency, stability, and receptor selectivity. Among the vast array of modified amino acids, derivatives of phenylalanine are of particular interest due to the diverse functionalities that can be introduced on the phenyl ring. This guide focuses on a unique building block, Boc-D-4-(Boc-aminomethyl)phenylalanine , a di-Boc protected derivative of D-phenylalanine bearing an aminomethyl group at the para-position. The D-configuration of the alpha-carbon inherently provides resistance to proteolytic degradation, a critical attribute for peptide-based therapeutics[1]. The presence of a protected aminomethyl side chain offers a versatile handle for subsequent modifications or for modulating the overall charge and polarity of the final peptide.
This document provides a comprehensive overview of the synthesis, incorporation, and potential applications of Boc-D-4-(Boc-aminomethyl)phenylalanine in the development of novel peptides.
Synthesis of Boc-D-4-(Boc-aminomethyl)phenylalanine
The synthesis of Boc-D-4-(Boc-aminomethyl)phenylalanine can be achieved through a multi-step process, starting from a commercially available precursor. A plausible synthetic route, adapted from methodologies for similar 4-(aminomethyl)phenylalanine derivatives, is outlined below[2].
Proposed Synthetic Pathway
Caption: Proposed synthetic route for Boc-D-4-(Boc-aminomethyl)phenylalanine.
Experimental Protocol: Synthesis
-
Azide Formation: N-Acetyl-D-4-chloromethylphenylalanine ethyl ester is dissolved in dimethylformamide (DMF), and sodium azide (NaN3) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product, N-acetyl-D-4-azidomethylphenylalanine ethyl ester, is then isolated by extraction.
-
Reduction to Amine: The azido derivative is dissolved in a suitable solvent like ethanol or methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation (H2 gas) at atmospheric or elevated pressure. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield N-acetyl-D-4-aminomethylphenylalanine ethyl ester.
-
Hydrolysis: The resulting ester is hydrolyzed by heating with aqueous hydrochloric acid. This step removes both the N-acetyl and the ethyl ester protecting groups to yield D-4-aminomethylphenylalanine as its dihydrochloride salt. The free amino acid is obtained by neutralization.
-
Di-Boc Protection: The unprotected D-4-aminomethylphenylalanine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water) and a base (e.g., sodium hydroxide or triethylamine) is added. Di-tert-butyl dicarbonate (Boc2O) is then added in excess to protect both the alpha-amino group and the side-chain aminomethyl group. The final product, Nα-Boc-D-4-(Boc-aminomethyl)phenylalanine, is then purified, typically by chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Boc-D-4-(Boc-aminomethyl)phenylalanine is well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS). The general workflow for incorporating this amino acid into a growing peptide chain is depicted below.
SPPS Workflow
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis.
Experimental Protocol: SPPS Coupling
-
Resin Preparation: Start with a suitable resin for Boc chemistry, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.
-
Boc Deprotection: The N-terminal Boc group on the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 25-50% TFA.
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base, commonly diisopropylethylamine (DIEA) in DMF.
-
Coupling: The Boc-D-4-(Boc-aminomethyl)phenylalanine (typically 2-4 equivalents) is pre-activated with a coupling reagent such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC)[3], or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). The activated amino acid is then added to the resin-bound peptide, and the coupling reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on the 4-aminomethylphenylalanine side chain) are removed simultaneously using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers are typically added to prevent side reactions.
-
Purification: The crude peptide is precipitated, lyophilized, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Impact on Peptide Properties and Potential Applications
The incorporation of D-4-aminomethylphenylalanine can significantly influence the physicochemical and biological properties of a peptide.
| Property | Potential Impact | Rationale |
| Proteolytic Stability | Increased | The D-amino acid configuration at the alpha-carbon provides steric hindrance to proteases that typically recognize L-amino acids[1]. |
| Receptor Binding | Altered affinity and/or selectivity | The modified side chain can introduce new interactions (e.g., hydrogen bonding, ionic interactions) with the target receptor or alter the peptide's overall conformation. |
| Solubility | Potentially increased | The aminomethyl group will be protonated at physiological pH, introducing a positive charge that can enhance aqueous solubility. |
| Bioavailability | Potentially improved | Increased stability and altered physicochemical properties can lead to improved absorption and distribution. |
| Further Conjugation | Enabled | The primary amine on the side chain (after deprotection) serves as a site for conjugation of other molecules, such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG). |
Applications for peptides containing this modified amino acid are broad and include:
-
Development of enzyme-resistant peptide drugs: Targeting G-protein coupled receptors (GPCRs), ion channels, and other protein-protein interactions.
-
Creation of cell-penetrating peptides: The positive charge on the side chain can facilitate interaction with cell membranes.
-
Synthesis of peptide-drug conjugates: Using the side-chain amine as a point of attachment for therapeutic payloads.
-
Probes for studying biological systems: By conjugating reporter molecules to the side chain.
Signaling Pathway Example: GPCR Antagonist
Peptides are common ligands for GPCRs. A novel peptide antagonist incorporating D-4-aminomethylphenylalanine could be designed to block the signaling of a specific GPCR.
Caption: Antagonist peptide blocking GPCR signaling.
Conclusion
Boc-D-4-(Boc-aminomethyl)phenylalanine is a valuable and versatile building block for the development of novel peptide therapeutics. Its D-configuration provides inherent stability against enzymatic degradation, while the protected aminomethyl side chain offers a means to modulate peptide properties and a handle for further chemical modifications. The synthetic and SPPS protocols outlined in this guide provide a framework for the successful application of this unique amino acid in drug discovery and development programs. Further research into peptides incorporating this moiety is warranted to fully explore its potential in creating next-generation therapeutics.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-4-aminomethylphenylalanine(Boc)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Boc-D-4-aminomethylphenylalanine(Boc), utilizing the tert-butyloxycarbonyl (Boc) protection strategy. This protocol is intended for researchers in peptide chemistry, drug discovery, and materials science who are interested in synthesizing peptides with unique structural and functional properties conferred by the incorporation of this specific non-canonical amino acid.
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutic agents, research tools, and biomaterials. D-4-aminomethylphenylalanine, with its D-configuration and the aminomethylphenyl side chain, can introduce conformational constraints, enhance proteolytic stability, and provide a site for further chemical modification. The Boc protecting group strategy for SPPS remains a robust and effective method, particularly for the synthesis of complex or hydrophobic peptides.[1] This document outlines the key steps and considerations for the successful synthesis of peptides containing Boc-D-4-aminomethylphenylalanine(Boc).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Boc-D-4-aminomethylphenylalanine(Boc)-OH | Peptide synthesis grade | Commercially available | Ensure side-chain amine is also Boc-protected. |
| Standard Boc-protected amino acids | Peptide synthesis grade | Various | |
| Merrifield Resin (or other suitable resin) | 100-200 mesh, 1% DVB | Various | Substitution level typically 0.5-1.0 mmol/g.[2] |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Various | |
| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | Various | |
| Trifluoroacetic acid (TFA) | Reagent grade | Various | |
| Diisopropylethylamine (DIEA) | Reagent grade | Various | |
| Dicyclohexylcarbodiimide (DCC) | Reagent grade | Various | |
| N-Hydroxybenzotriazole (HOBt) | Reagent grade | Various | |
| Piperidine | Reagent grade | Various | For Fmoc deprotection if a mixed Boc/Fmoc strategy is used. |
| Acetic Anhydride | Reagent grade | Various | For capping. |
| Pyridine | Reagent grade | Various | For capping. |
| Hydrofluoric acid (HF) or TFMSA | Reagent grade | Specialized supplier | EXTREME CAUTION REQUIRED. For final cleavage. |
| Scavengers (e.g., anisole, p-cresol) | Reagent grade | Various | For cleavage. |
| Acetonitrile (ACN) | HPLC grade | Various | For purification. |
| Water | HPLC grade | Various | For purification. |
Experimental Protocols
Resin Swelling and Preparation
-
Place the desired amount of Merrifield resin in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL/g of resin) to remove any impurities.
-
Swell the resin in DCM for at least 30 minutes.
First Amino Acid Coupling (Loading)
-
Dissolve Boc-amino acid (2-4 equivalents relative to resin substitution) and HOBt (2-4 equivalents) in a minimal amount of DMF.
-
Add DCC (2-4 equivalents) to the amino acid solution and allow to pre-activate for 10-15 minutes at 0°C.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Add the activated amino acid solution to the swollen resin.
-
Add DIEA (2-4 equivalents) to the reaction vessel.
-
Shake the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Solid-Phase Peptide Synthesis Cycle
The synthesis cycle consists of deprotection, washing, coupling, and washing steps, which are repeated for each amino acid in the peptide sequence.
3.1. N-α-Boc Deprotection
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 30 minutes at room temperature.[2]
-
Filter and wash the resin with DCM (3x).
3.2. Neutralization
-
Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIEA in DMF (v/v) for 5-10 minutes.
-
Wash the resin with DMF (3x) to remove excess base.
3.3. Coupling of Subsequent Amino Acids (including Boc-D-4-aminomethylphe(Boc))
-
Dissolve the next Boc-protected amino acid (2-4 equivalents), including Boc-D-4-aminomethylphe(Boc)-OH, and HOBt (2-4 equivalents) in DMF.
-
Add DCC (2-4 equivalents) and pre-activate as described in section 2.
-
Add the activated amino acid solution to the resin.
-
Shake for 2-4 hours at room temperature.
-
Monitor the coupling completion with the Kaiser test. For sterically hindered amino acids or difficult couplings, a second coupling may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
3.4. Capping (Optional)
If the Kaiser test indicates incomplete coupling, any unreacted free amino groups should be capped to prevent the formation of deletion sequences.
-
Treat the peptide-resin with a solution of acetic anhydride/pyridine/DCM (1:1:2, v/v/v) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
Cleavage and Side-Chain Deprotection
WARNING: This step involves the use of highly corrosive and toxic reagents like HF or TFMSA and must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin thoroughly under vacuum.
-
Transfer the resin to a specialized cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin.
-
Carefully add liquid HF or TFMSA to the apparatus.
-
Stir the reaction at 0°C for 1-2 hours.
-
Evaporate the HF or TFMSA under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether several times to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[3]
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions containing the desired peptide.
-
Analyze the purity of the collected fractions by analytical RP-HPLC. Purity is determined by integrating the peak area of the desired peptide relative to the total peak area.[4][5]
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3]
-
Lyophilize the pure fractions to obtain the final peptide product as a fluffy white powder.
Data Presentation
The following tables present hypothetical but realistic data for the synthesis of a model peptide containing Boc-D-4-aminomethylphe(Boc).
Table 1: Synthesis Parameters for a Model Peptide
| Parameter | Value |
| Peptide Sequence | Ac-Tyr-Gly-Gly-Phe-D-4-Amf -Leu-Arg-Arg-Ile-NH2 |
| Resin | MBHA Resin |
| Resin Substitution | 0.6 mmol/g |
| Scale | 0.2 mmol |
| Coupling Reagents | DCC/HOBt |
| N-α-Deprotection | 50% TFA in DCM |
| Cleavage Reagent | HF with anisole scavenger |
Table 2: Purity and Yield of the Synthesized Peptide
| Analysis | Result |
| Crude Peptide Purity (by analytical RP-HPLC) | ~75% |
| Purified Peptide Purity (by analytical RP-HPLC) | >98% |
| Overall Yield | ~35% |
Troubleshooting and Optimization
-
Incomplete Coupling: For the sterically hindered Boc-D-4-aminomethylphe(Boc), a double coupling or the use of more potent coupling reagents like HBTU/HATU may be necessary to achieve high coupling efficiency.
-
Side Reactions: The aminomethyl group on the phenylalanine side chain is protected with a Boc group, which is labile to the final strong acid cleavage. Ensure complete removal of this protecting group during the cleavage step.
-
Aggregation: For hydrophobic peptides, consider using chaotropic salts or performing the synthesis at an elevated temperature to minimize on-resin aggregation.
Logical Relationship Diagram
By following this detailed protocol, researchers can successfully synthesize peptides incorporating Boc-D-4-aminomethylphenylalanine(Boc) for a wide range of applications in science and drug development.
References
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Standard Operating Procedure for Boc-D-4-(Boc-aminomethyl)phenylalanine Coupling in Solid-Phase Peptide Synthesis
Introduction
This document provides a detailed protocol for the efficient coupling of the sterically hindered, non-natural amino acid Boc-D-4-(Boc-aminomethyl)phenylalanine (Boc-D-Amf(Boc)-OH) during solid-phase peptide synthesis (SPPS) using Boc chemistry. The presence of two bulky tert-butyloxycarbonyl (Boc) protecting groups necessitates an optimized coupling strategy to ensure high acylation efficiency and minimize deletion sequences. This protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing this unique building block.
The dual Boc protection scheme offers an orthogonal approach within the broader Boc/Bzl strategy, where the side-chain Boc group can be selectively removed under milder acidic conditions than those required for final cleavage from most resins, should selective side-chain modification be desired. However, this protocol focuses on the standard incorporation of the fully protected monomer into a growing peptide chain.
Materials and Reagents
Reagents for Peptide Synthesis
| Reagent | Acronym | Grade | Supplier (Example) |
| Boc-D-4-(Boc-aminomethyl)phenylalanine | Boc-D-Amf(Boc)-OH | ≥98% Purity (HPLC) | Various |
| N,N'-Diisopropylcarbodiimide | DIC | Peptide Synthesis Grade | Various |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | OxymaPure® | Peptide Synthesis Grade | Various |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Peptide Synthesis Grade | Various |
| N,N-Diisopropylethylamine | DIPEA | Peptide Synthesis Grade | Various |
| Trifluoroacetic acid | TFA | Reagent Grade, ≥99% | Various |
| Dichloromethane | DCM | Anhydrous, Peptide Synthesis Grade | Various |
| N,N-Dimethylformamide | DMF | Anhydrous, Peptide Synthesis Grade | Various |
| Piperidine | - | Reagent Grade | Various |
| Isopropanol | IPA | ACS Grade | Various |
| Ninhydrin Test Kit | - | - | Various |
Resins
This protocol is compatible with standard resins used for Boc-SPPS, such as Merrifield or PAM resins for peptide acids, and MBHA resin for peptide amides. The choice of resin depends on the desired C-terminal functionality of the final peptide. A resin with a substitution level of 0.3-0.7 mmol/g is recommended to minimize steric hindrance effects during synthesis.
Experimental Protocols
General Workflow for Boc-SPPS
Solid-phase peptide synthesis is a cyclical process involving repeated steps of deprotection, washing, coupling, and washing.[1] The general workflow is depicted below.
Boc Group Deprotection
This procedure is performed on the resin-bound peptide prior to coupling the next amino acid.
-
Swell the peptide-resin in DCM (10-15 mL per gram of resin) for 20 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (v/v) to the resin.
-
Agitate the mixture for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes.[2]
-
Drain the TFA/DCM solution.
-
Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).
Coupling Protocol for Boc-D-Amf(Boc)-OH
Due to the steric hindrance of Boc-D-Amf(Boc)-OH, a robust activation method is required. The following protocol utilizing DIC/OxymaPure is recommended as the primary method due to its high efficiency and suppression of racemization. An alternative protocol using HATU is also provided.
Method 1: DIC/OxymaPure Coupling
This method is highly effective for sterically hindered amino acids and minimizes epimerization.
-
Pre-activation:
-
In a separate vessel, dissolve Boc-D-Amf(Boc)-OH (3.0 eq. relative to resin substitution) and OxymaPure (3.0 eq.) in a minimal amount of DMF.
-
Add DCM to the mixture (final solvent ratio typically DMF/DCM 1:1 v/v).
-
Add DIC (3.0 eq.) to the amino acid solution.
-
Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
-
Coupling:
-
Ensure the deprotected peptide-resin has been neutralized by washing with 10% DIPEA in DCM (v/v) (2x, 5 min each), followed by washing with DCM (3x) and DMF (3x).
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Completion:
-
Perform a ninhydrin (Kaiser) test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling.
-
If the ninhydrin test is positive after 4 hours, a second coupling may be necessary. Drain the reaction vessel and repeat steps 1 and 2 with a freshly prepared activation mixture.
-
-
Washing:
-
Upon completion, drain the coupling solution.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and IPA (2x).
-
Method 2: HATU Coupling (Alternative)
HATU is a highly efficient coupling reagent, particularly for hindered couplings.
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Amf(Boc)-OH (3.0 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the solution and agitate for 2 minutes.
-
Immediately add the activated mixture to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Completion:
-
Monitor the reaction using the ninhydrin test as described in Method 1.
-
-
Washing:
-
Upon completion, drain the coupling solution and wash the resin as described in Method 1.
-
Capping of Unreacted Amino Groups (Optional)
If the coupling reaction is incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptide byproducts.
-
Wash the peptide-resin with DMF (3x).
-
Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Data Presentation
The efficiency of coupling sterically hindered amino acids like Boc-D-Amf(Boc)-OH is highly dependent on the chosen coupling reagents and reaction conditions. The following table summarizes the expected outcomes based on literature for similar hindered building blocks.
| Coupling Method | Amino Acid (eq.) | Coupling Reagent (eq.) | Base (eq.) | Typical Coupling Time (hr) | Expected Coupling Efficiency |
| DIC/OxymaPure | 3.0 | 3.0 (DIC), 3.0 (Oxyma) | 3.0 (DIPEA for neutralization) | 2 - 4 | >98% |
| HATU | 3.0 | 2.9 | 6.0 (DIPEA) | 2 - 4 | >99% |
| DIC/HOBt | 3.0 | 3.0 (DIC), 3.0 (HOBt) | 3.0 (DIPEA for neutralization) | 4 - 12 | 95-98% |
Note: Equivalents are calculated relative to the functional loading of the solid support. Coupling efficiency should be monitored by a qualitative test like the ninhydrin test.
Signaling Pathways and Logical Relationships
The chemical logic of the coupling step involves the activation of the carboxylic acid of the incoming amino acid to make it susceptible to nucleophilic attack by the free amine on the resin-bound peptide chain.
Conclusion
The successful incorporation of Boc-D-4-(Boc-aminomethyl)phenylalanine into a peptide sequence via Boc-SPPS is achievable with high efficiency by employing robust coupling strategies. The use of DIC/OxymaPure or HATU as activating agents is highly recommended to overcome the steric hindrance presented by the dual Boc protecting groups. Careful monitoring of the coupling reaction completeness is crucial to ensure the synthesis of the target peptide with high purity. This protocol provides a reliable foundation for the use of this versatile, non-natural amino acid in peptide design and drug discovery.
References
Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the di-Boc protected amino acid, Boc-D-4-aminomethylphe(Boc). The methods described herein cover both the complete removal of both Boc protecting groups and the selective deprotection of the α-amino group.
Introduction
Boc-D-4-aminomethylphenylalanine(Boc) is a valuable building block in peptide synthesis and drug discovery, incorporating a versatile aminomethyl functionality on the phenyl ring. The tert-butyloxycarbonyl (Boc) protecting group is widely employed for the temporary protection of amino groups due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1][] The target molecule possesses two Boc groups protecting the α-amino acid function and the benzylic amine. The differential lability of these two groups under specific acidic conditions allows for either complete or selective deprotection, enabling diverse synthetic strategies.
Deprotection Strategies
The deprotection of Boc groups is an acid-catalyzed process involving the protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide.[3] The choice of acid and reaction conditions dictates the efficiency and selectivity of the deprotection.
Complete Deprotection: Strong acids, such as trifluoroacetic acid (TFA), are commonly used for the complete and rapid removal of both Boc groups.[4] To prevent side reactions caused by the liberated tert-butyl cation, scavengers are often added to the reaction mixture.[]
Selective Deprotection: The α-amino Boc group is generally more labile to acidolysis than the benzylic amino Boc group. This difference in reactivity can be exploited to achieve selective deprotection of the α-amino group using milder acidic conditions, such as hydrogen chloride (HCl) in dioxane.[1][5] This selective removal is crucial for subsequent peptide coupling at the α-amino position while retaining the protected aminomethyl side chain for further functionalization.
Data Summary of Deprotection Methods
| Method | Reagents | Solvent | Time | Temperature | Outcome | Typical Yield (%) | Reference |
| Complete Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-2 h | Room Temp. | Complete removal of both Boc groups | >90 | [4] |
| Selective Deprotection | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 30 min | Room Temp. | Selective removal of the α-amino Boc group | High | [1][5] |
Experimental Protocols
Protocol 1: Complete Deprotection of Boc-D-4-aminomethylphe(Boc) using TFA/DCM
This protocol describes the complete removal of both Boc protecting groups to yield D-4-aminomethylphenylalanine dihydrochloride.
Materials:
-
Boc-D-4-aminomethylphe(Boc)-OH
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Boc-D-4-aminomethylphe(Boc)-OH (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the dihydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Selective Deprotection of the α-Amino Boc Group using HCl/Dioxane
This protocol details the selective removal of the Nα-Boc group, leaving the benzylic amine protected.
Materials:
-
Boc-D-4-aminomethylphe(Boc)-OH
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Boc-D-4-aminomethylphe(Boc)-OH (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC or LC-MS to ensure selective deprotection.[1][5]
-
Upon completion of the selective deprotection, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the mono-deprotected product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and a general experimental workflow for Boc deprotection.
Caption: Chemical pathways for complete and selective Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
References
Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation. This document provides detailed application notes and protocols for the use of TFA in the removal of the Boc group from Boc-D-4-aminomethylphe(Boc), a key step in the synthesis of peptides and other complex molecules containing this unnatural amino acid.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group by TFA proceeds through an acid-catalyzed elimination mechanism. The process can be summarized in the following steps[1][2]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.
It is crucial to perform this reaction in a well-ventilated area and not in a closed system, as the reaction generates carbon dioxide gas[1][2].
The Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, tyrosine, and methionine[3]. To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the carbocations[3][4]. Common scavengers and their applications are summarized in the table below.
| Scavenger | Typical Concentration | Target Residues/Function |
| Water (H₂O) | 2.5% - 5% | General scavenger for t-butyl cations, especially when sensitive residues are absent[4]. |
| Triisopropylsilane (TIS) | 1% - 2.5% | Effective in reducing trityl groups and preventing tryptophan alkylation[4][5]. |
| Ethanedithiol (EDT) | 2.5% | Protects cysteine and methionine from oxidation and alkylation[4]. |
| Thioanisole | 5% | Accelerates the deprotection of arginine (Pmc) and scavenges cations[3]. |
| Phenol | 5% | Scavenges trityl groups[4]. |
For the deprotection of Boc-D-4-aminomethylphe(Boc), if it is a single amino acid derivative and not part of a larger peptide containing sensitive residues, a simple TFA/DCM mixture may be sufficient. However, in the context of solid-phase peptide synthesis (SPPS), the use of scavengers is highly recommended.
Experimental Protocols
Protocol 1: Boc Deprotection of Boc-D-4-aminomethylphe(Boc) in Solution Phase
This protocol describes the deprotection of the Boc group from Boc-D-4-aminomethylphe(Boc) in a solution of TFA and dichloromethane (DCM).
Materials:
-
Boc-D-4-aminomethylphe(Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolve Boc-D-4-aminomethylphe(Boc) in anhydrous DCM in a round-bottom flask. The concentration can be in the range of 0.1 to 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution. The final concentration of TFA can be varied (see table below for examples).
-
Allow the reaction mixture to warm to room temperature and stir for the specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times[6].
-
The crude product, the TFA salt of D-4-aminomethylphenylalanine, can be precipitated by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Table of Common TFA Deprotection Conditions
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition[7]. |
| 50% | 30 minutes | Room Temperature | Faster deprotection; may be preferred for less sensitive substrates[8][9]. |
| 55% | 30 minutes | Room Temperature | Shown to give higher purity peptides compared to 100% TFA in some cases[10]. |
| 100% (neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may lead to more side products[10]. |
Protocol 2: Boc Deprotection with Scavengers for Peptide Synthesis
This protocol is suitable for the deprotection of a peptide containing D-4-aminomethylphe(Boc) and other sensitive amino acid residues, typically performed on a solid support.
Materials:
-
Boc-protected peptide-resin
-
TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5)
-
Dichloromethane (DCM) for washing
-
Reaction vessel for solid-phase synthesis
-
Shaker or bubbler
Procedure:
-
Wash the peptide-resin with DCM to remove any residual solvents from previous steps.
-
Add the pre-prepared TFA cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The resin may change color, which is normal[11].
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation or by filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the peptide under vacuum.
Visualizations
Mechanism of TFA-Mediated Boc Deprotection
Caption: The four-step mechanism of Boc deprotection using TFA.
Experimental Workflow for Boc Deprotection
Caption: A typical experimental workflow for TFA-mediated Boc removal.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Bot Detection [iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Incorporation of 4-Aminomethyl-D-phenylalanine into Peptide Sequences
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. 4-Aminomethyl-D-phenylalanine is a particularly interesting building block that offers two key advantages for peptide drug design. Firstly, the D-configuration of the amino acid enhances the peptide's resistance to enzymatic degradation, thereby increasing its in vivo stability and half-life. Secondly, the aminomethyl group on the side chain provides a versatile handle for post-synthetic modifications, such as bioconjugation to other molecules like fluorophores, polyethylene glycol (PEG), or cytotoxic drugs.[1]
To successfully incorporate 4-aminomethyl-D-phenylalanine into a peptide sequence using solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is required. This ensures that the α-amino group can be selectively deprotected for chain elongation without prematurely removing the protecting group on the side-chain amine. A widely adopted and commercially available solution is the use of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine .[1][2] In this scheme, the base-labile Fmoc group protects the α-amino function, while the acid-labile Boc group protects the aminomethyl side chain. This allows for the selective removal of the Fmoc group at each coupling step using a mild base, typically piperidine, leaving the Boc group intact. The side-chain Boc group is then removed during the final cleavage of the peptide from the solid support with a strong acid, such as trifluoroacetic acid (TFA).
This document provides detailed protocols for the incorporation of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine into peptide sequences using standard Fmoc-based SPPS, along with expected quantitative data and visualizations of the experimental workflow.
Data Presentation
The following table summarizes the expected quantitative data for the incorporation of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine in a standard SPPS protocol. Actual results may vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | > 99% | Monitored by Kaiser test or other colorimetric tests. Double coupling may be employed if the initial coupling is slow. |
| Fmoc Deprotection Time | 5 - 20 minutes | Typically performed with 20% piperidine in DMF. Completion can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct. |
| Final Peptide Purity (Crude) | 60 - 90% | Dependent on the length and sequence of the peptide. Purification by RP-HPLC is typically required. |
| Final Peptide Yield (Purified) | 10 - 40% | Highly dependent on the peptide sequence, length, and purification efficiency. |
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide peptides) or other suitable resin for Fmoc SPPS.
-
Amino Acid: Fmoc-4-(Boc-aminomethyl)-D-phenylalanine.
-
Standard Fmoc-protected amino acids.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Methanol (MeOH), ACS grade.
-
-
Reagents for Coupling:
-
Activator: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Reagents for Fmoc Deprotection:
-
Piperidine, sequencing grade.
-
Deprotection solution: 20% (v/v) piperidine in DMF.
-
-
Reagents for Final Cleavage and Deprotection:
-
Trifluoroacetic acid (TFA), reagent grade.
-
Scavengers: Triisopropylsilane (TIS) and water.
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water (v/v/v).
-
-
Other:
-
Diethyl ether, cold.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Protocol for Solid-Phase Peptide Synthesis
This protocol describes a single coupling cycle for the incorporation of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine:
-
In a separate vial, dissolve Fmoc-4-(Boc-aminomethyl)-D-phenylalanine (3-5 equivalents relative to resin loading), HBTU (or HATU, 3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol for Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin in the reaction vessel (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain Boc group from the 4-aminomethyl-D-phenylalanine residue, as well as other acid-labile side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
Peptide Purification and Characterization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.
Visualizations
The following diagrams illustrate the experimental workflow and a potential application of incorporating 4-aminomethyl-D-phenylalanine.
Caption: SPPS workflow for incorporating Fmoc-4-(Boc-aminomethyl)-D-phenylalanine.
Caption: Post-synthetic modification of the aminomethyl side chain.
References
Application Notes and Protocols for Monitoring Boc-D-4-aminomethylphe(Boc) Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for monitoring the synthesis and purification of Boc-D-4-aminomethylphenylalanine (Boc-D-4-aminomethylphe(Boc)), a key building block in peptide synthesis and drug development. The analytical techniques covered include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
The efficient synthesis of peptides relies on the careful monitoring of reaction progress to ensure high yields and purity. Boc-D-4-aminomethylphe(Boc), with its two Boc-protecting groups, is a valuable derivative of D-phenylalanine used in the construction of complex peptide structures.[1] Accurate and reliable analytical methods are crucial for tracking the progress of its synthesis, typically involving the protection of the amino groups of D-4-aminomethylphenylalanine, and for characterizing the final product. These application notes provide standardized protocols to assist researchers in achieving consistent and reproducible results.
Analytical Techniques Overview
A summary of the primary analytical techniques for monitoring Boc-D-4-aminomethylphe(Boc) reactions is presented below.
| Technique | Application | Advantages | Limitations |
| TLC | Rapid, qualitative monitoring of reaction progress. | Simple, fast, and inexpensive. | Limited resolution and not quantitative. |
| HPLC | Quantitative analysis of reaction conversion and product purity. | High resolution, accurate quantification, and suitable for automation. | Requires more specialized equipment and longer analysis times than TLC. |
| LC-MS | Confirmation of product identity and detection of impurities. | High sensitivity and specificity, provides molecular weight information. | More complex instrumentation and data analysis. |
| NMR | Structural confirmation and quantitative analysis of reaction mixtures. | Provides detailed structural information and is inherently quantitative. | Lower sensitivity compared to MS, requires higher sample concentrations. |
Experimental Protocols
Thin-Layer Chromatography (TLC)
TLC is an effective method for quickly assessing the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
Protocol:
-
Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.
-
Spotting: Dissolve small aliquots of the reaction mixture, starting material, and a co-spot (a mixture of the starting material and reaction mixture) in a suitable solvent (e.g., methanol or dichloromethane). Using a capillary tube, spot the solutions on the origin line, ensuring the spots are small and do not spread.
-
Development: Prepare a developing chamber with a suitable mobile phase. A common solvent system for Boc-protected amino acids is a mixture of chloroform and methanol (e.g., 95:5 v/v or 90:10 v/v). Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under UV light (254 nm). For enhanced visualization, the plate can be stained with a ninhydrin solution and gently heated. The Boc-protected product should not stain with ninhydrin, while any deprotected amine impurities will appear as colored spots.
-
Interpretation: The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of the product spot with a different Rf value.
Experimental Workflow for TLC Analysis
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a powerful technique for the quantitative monitoring of Boc-D-4-aminomethylphe(Boc) reactions and for determining the purity of the final product.
Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it over time (e.g., to 90% over 20 minutes) to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 220 nm and 254 nm.
-
-
Data Analysis: The reaction progress can be quantified by integrating the peak areas of the starting material and the product at different time points. The purity of the final product is determined by the relative area of the main peak.
Quantitative Data Presentation:
The following table is an example of how to present quantitative data from HPLC monitoring of a Boc protection reaction.
| Time (hours) | Starting Material Peak Area (%) | Product Peak Area (%) | Conversion (%) |
| 0 | 100 | 0 | 0 |
| 2 | 45.2 | 54.8 | 54.8 |
| 4 | 15.7 | 84.3 | 84.3 |
| 6 | 2.1 | 97.9 | 97.9 |
| 8 | < 1 | > 99 | > 99 |
Logical Relationship for HPLC Method Development
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used for the confirmation of the molecular weight of the desired product and for the identification of any byproducts or impurities.
Protocol:
-
LC Conditions: Use the same HPLC conditions as described above. The eluent from the HPLC is directly introduced into the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for Boc-protected amino acids.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Scan for a mass range that includes the expected molecular weights of the starting material, product, and any potential byproducts. The expected [M+H]+ for Boc-D-4-aminomethylphe(Boc) should be calculated and monitored.
-
-
Data Analysis: The identity of the product is confirmed by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of the product and can also be used for quantitative analysis of the reaction mixture.
Protocol:
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum. Key signals to monitor include:
-
The disappearance of the starting material's characteristic peaks.
-
The appearance of the Boc protecting group protons, typically a singlet around 1.4 ppm.
-
Shifts in the aromatic and aliphatic protons of the phenylalanine backbone upon protection.
-
-
Quantitative Analysis: The reaction conversion can be determined by integrating the signals corresponding to the product and the starting material. An internal standard can be added for more accurate quantification.
Conclusion
The analytical methods described in these application notes provide a comprehensive toolkit for researchers and scientists working with Boc-D-4-aminomethylphe(Boc). The choice of technique will depend on the specific requirements of the analysis, from rapid qualitative checks with TLC to detailed quantitative analysis and structural confirmation with HPLC, LC-MS, and NMR. By following these protocols, users can effectively monitor reaction progress, ensure product quality, and streamline their synthetic workflows.
References
Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4-aminomethylphe(Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides incorporating non-standard amino acids are of significant interest in drug discovery and development for their potential to enhance biological activity, stability, and conformational properties. One such amino acid, Boc-D-4-aminomethylphe(Boc), introduces a unique structural motif. The presence of two tert-butyloxycarbonyl (Boc) protecting groups on this residue significantly increases the hydrophobicity of the resulting peptide. This presents a considerable challenge for purification, as highly hydrophobic peptides often exhibit poor solubility in aqueous mobile phases and may interact strongly with the stationary phase, leading to broad peaks and poor resolution during reverse-phase high-performance liquid chromatography (RP-HPLC).
These application notes provide a detailed guide to developing a robust HPLC purification protocol for peptides containing the Boc-D-4-aminomethylphe(Boc) residue. The protocols cover both analytical and preparative scale separations, addressing the specific challenges posed by the hydrophobicity of these molecules.
Understanding the Challenge: The Impact of Boc-D-4-aminomethylphe(Boc)
The Boc-D-4-aminomethylphe(Boc) residue (Figure 1) contains two bulky, non-polar Boc groups. These groups dramatically increase the overall hydrophobicity of a peptide, which can lead to:
-
Strong Retention: The peptide will bind strongly to the hydrophobic stationary phase (e.g., C18) of the HPLC column, requiring higher concentrations of organic solvent for elution.
-
Poor Solubility: The peptide may be difficult to dissolve in the initial, highly aqueous mobile phase, potentially leading to precipitation on the column.
-
Peak Broadening: Strong hydrophobic interactions can result in slow desorption kinetics, leading to broad, poorly resolved peaks.
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can further complicate purification.
It is crucial to select appropriate HPLC conditions to counteract these effects and achieve efficient purification.
Experimental Protocols
Materials and Equipment
-
HPLC System: A preparative and analytical HPLC system equipped with a gradient pump, UV detector, and fraction collector.
-
Columns:
-
Analytical: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size). A C4 or C8 column can also be considered for very hydrophobic peptides.
-
Preparative: C18 reverse-phase column with appropriate dimensions for the sample load (e.g., 21.2 x 250 mm, 10 µm particle size).
-
-
Solvents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Alternative Organic Modifiers: n-Propanol, isopropanol.
-
Sample Solvent: A solvent that ensures complete dissolution of the peptide, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or a high concentration of acetonitrile or isopropanol.
-
-
Reagents: Trifluoroacetic acid (TFA), HPLC-grade water, HPLC-grade acetonitrile.
Sample Preparation
Proper sample preparation is critical to avoid precipitation and ensure efficient loading onto the HPLC column.
-
Solubility Testing: Before preparative purification, test the solubility of a small amount of the crude peptide in various solvents. Start with the intended initial mobile phase conditions. If solubility is low, try solvents like DMSO, DMF, or neat organic modifiers that will be used in the mobile phase.
-
Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO or DMF).
-
Dilution: If possible, dilute the dissolved sample with Mobile Phase A to a composition that is slightly weaker (i.e., lower organic content) than the initial gradient conditions. This helps in better binding to the column head. If the peptide precipitates upon dilution, inject the sample dissolved in the strong organic solvent directly. Be aware that this may affect peak shape.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
Analytical HPLC Protocol
The goal of the analytical run is to determine the retention time of the target peptide and assess the purity of the crude product.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm, 300 Å) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm and 280 nm |
| Column Temperature | 30-40 °C (elevated temperature can improve peak shape for hydrophobic peptides) |
| Injection Volume | 10-20 µL |
| Gradient | Method A (Standard): 5-95% B over 30 minutes. Method B (Shallow): 30-70% B over 40 minutes (for better resolution) |
Note: The gradient will likely need to be optimized. Due to the high hydrophobicity, the peptide will elute at a high percentage of acetonitrile. A shallow gradient around the elution point of the peptide will provide the best resolution.
Preparative HPLC Protocol
The preparative protocol is scaled up from the optimized analytical method.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min (adjust based on column diameter) |
| Detection | 220 nm |
| Column Temperature | 30-40 °C |
| Sample Load | Determined by column capacity and resolution from analytical runs. Start with a conservative load. |
| Gradient | Based on the optimized analytical gradient. For example, if the peptide elutes at 60% B in the analytical run, a preparative gradient could be: 1. 30-50% B over 10 minutes 2. 50-70% B over 40 minutes (shallow gradient for elution) 3. 70-95% B over 5 minutes (column wash) 4. Re-equilibration at initial conditions for 15 minutes. |
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling: Pool the fractions that meet the desired purity level.
-
Solvent Removal: Remove the acetonitrile by rotary evaporation.
-
Lyophilization: Freeze-dry the aqueous solution to obtain the purified peptide as a white, fluffy powder.
Data Presentation
The following tables present hypothetical, yet realistic, data for the purification of a peptide containing Boc-D-4-aminomethylphe(Boc).
Table 1: Analytical HPLC Data for Crude and Purified Peptide
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Peptide | 25.4 | 65.8 | ~66% |
| Purified Peptide | 25.5 | >98.2 | >98% |
Table 2: Preparative HPLC Run Summary
| Parameter | Value |
| Crude Peptide Loaded | 100 mg |
| Purified Peptide Yield | 55 mg |
| Recovery | 55% |
| Final Purity | 98.5% |
| Elution % Acetonitrile | ~62% |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC purification of peptides.
Troubleshooting and Optimization
-
Problem: The peptide does not elute from the column.
-
Solution: The peptide is too hydrophobic. Switch to a less retentive column (C8 or C4). Consider using a stronger organic modifier in Mobile Phase B, such as n-propanol or isopropanol.
-
-
Problem: Poor peak shape (broadening or tailing).
-
Solution: Increase the column temperature. Optimize the sample solvent to be as compatible as possible with the initial mobile phase. Lower the flow rate.
-
-
Problem: The peptide precipitates upon injection.
-
Solution: Inject a smaller volume of a more concentrated sample in a strong solvent. Ensure the sample solvent is miscible with the mobile phase.
-
-
Problem: Co-eluting impurities.
-
Solution: Optimize the gradient to be shallower around the elution point of the target peptide. Try a different mobile phase modifier or a column with different selectivity (e.g., a phenyl-hexyl column).
-
By following these protocols and optimization strategies, researchers can successfully purify challenging hydrophobic peptides containing the Boc-D-4-aminomethylphe(Boc) residue to a high degree of purity, enabling their use in further biological and pharmaceutical studies.
Applications of Boc-D-4-aminomethylphenylalanine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-4-aminomethylphenylalanine is a non-natural amino acid derivative that serves as a critical building block in modern drug discovery, particularly in the field of peptide-based therapeutics. The incorporation of this and structurally similar amino acids into peptide sequences allows for the fine-tuning of their pharmacological properties. The Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino function is instrumental for its use in stepwise solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. The D-configuration of the amino acid enhances the metabolic stability of the resulting peptides by making them less susceptible to enzymatic degradation. Furthermore, the 4-aminomethylphenyl side chain provides a versatile handle for introducing further modifications to modulate bioactivity, solubility, and pharmacokinetic profiles.
A prominent application of derivatives of 4-aminophenylalanine is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists. These peptides are crucial in the management of hormone-dependent cancers, such as prostate cancer. By competitively blocking the GnRH receptor in the pituitary gland, these antagonists suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testosterone production.
Key Applications
The primary application of Boc-D-4-aminomethylphenylalanine and its analogs is in the synthesis of bioactive peptides and peptidomimetics. Key therapeutic areas include:
-
Oncology: Development of GnRH antagonists for the treatment of prostate cancer.[1]
-
Reproductive Medicine: Control of ovulation in assisted reproductive technologies.
-
Immunology and Inflammation: Modulation of immune responses.
The introduction of this amino acid can lead to peptides with:
-
Enhanced receptor binding affinity.
-
Increased resistance to proteolytic degradation.
-
Improved pharmacokinetic properties.
Case Study: Degarelix - A GnRH Antagonist
Degarelix is a third-generation GnRH receptor antagonist used for the treatment of advanced prostate cancer.[1][2] It is a synthetic decapeptide that incorporates several unnatural amino acids to achieve its potent and long-acting antagonistic effect. While Degarelix itself contains a D-4-aminophenylalanine derivative with a carbamoyl group on the side-chain amine, its synthesis pathway highlights the utility of Boc-protected 4-aminophenylalanine derivatives.
Quantitative Data: Degarelix
The following table summarizes key quantitative data for Degarelix, illustrating the potency and efficacy achieved through the incorporation of modified amino acids.
| Parameter | Value | Reference |
| IC50 (GnRH Receptor) | 3 nM | [3] |
| Testosterone Suppression | ≤ 0.5 ng/mL achieved in 96.1-98.3% of patients by day 3 | [4] |
| Median Testosterone Levels (Days 28-364) | 0.078 - 0.088 ng/mL | [4] |
| Plasma Protein Binding | Approximately 90% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analogue
This protocol describes the general steps for the manual synthesis of a peptide incorporating a Boc-D-4-aminomethylphenylalanine derivative using Boc chemistry.
Materials:
-
Boc-D-4-aminomethylphe(Boc)-OH
-
Other required Boc-protected amino acids
-
MBHA (4-methylbenzhydrylamine) resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Scavengers (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve Boc-D-Alanine (the C-terminal amino acid for many GnRH antagonists) in DMF.
-
Activate the amino acid with HBTU and DIEA.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM and DMF.
-
Neutralize with 10% DIEA in DMF.
-
-
Subsequent Amino Acid Couplings:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence, including Boc-D-4-aminomethylphe(Boc)-OH.
-
-
Final Deprotection: Remove the N-terminal Boc group as described in step 3.
-
Acetylation of N-terminus: React the N-terminal amine with acetic anhydride and DIEA in DMF to acetylate it.
-
Cleavage from Resin:
-
Dry the peptide-resin.
-
Treat the resin with anhydrous HF or TFMSA in the presence of scavengers to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
-
Precipitation and Washing:
-
Precipitate the cleaved peptide in cold ether.
-
Wash the peptide precipitate with ether to remove scavengers.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate solvent (e.g., acetonitrile/water mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis:
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro GnRH Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a synthesized peptide for the GnRH receptor.
Materials:
-
Synthesized peptide antagonist
-
Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin)
-
Cell membranes prepared from cells expressing the GnRH receptor (e.g., pituitary cells, or a cell line like HEK293 transfected with the GnRH receptor)
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Unlabeled GnRH (for determining non-specific binding)
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Procedure:
-
Prepare a dilution series of the synthesized peptide and a standard unlabeled GnRH.
-
In a microtiter plate, add:
-
A fixed amount of cell membrane preparation.
-
A fixed concentration of the radiolabeled GnRH agonist.
-
Varying concentrations of the synthesized peptide or unlabeled GnRH.
-
For non-specific binding control wells, add a high concentration of unlabeled GnRH.
-
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
GnRH Receptor Signaling Pathway
The binding of a GnRH antagonist, such as those synthesized using Boc-D-4-aminomethylphenylalanine derivatives, blocks the downstream signaling cascade initiated by the natural ligand, GnRH. This leads to the suppression of LH and FSH production.
Caption: GnRH Receptor Signaling Pathway and the inhibitory action of a GnRH antagonist.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Boc chemistry.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
References
Application Notes and Protocols: A Step-by-Step Guide to Utilizing Boc-D-4-aminomethylphe in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the incorporation of the non-canonical amino acid Boc-D-4-aminomethylphenylalanine (Boc-D-Amf) into synthetic peptides using an automated peptide synthesizer. The protocols outlined below are based on the well-established tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) chemistry.
Introduction
The incorporation of unnatural amino acids, such as D-isomers and functionalized phenylalanine derivatives, is a critical strategy in modern drug discovery. These modifications can significantly enhance peptide stability against enzymatic degradation, improve receptor binding affinity, and introduce novel functionalities. Boc-D-4-aminomethylphenylalanine is a versatile building block that introduces a primary amine on the phenyl ring, offering a site for further conjugation or modulation of the peptide's physicochemical properties.
This guide details the necessary steps for the successful incorporation of Boc-D-Amf, with a particular focus on the crucial aspect of side-chain protection to prevent unwanted branching of the peptide chain.
Materials and Reagents
-
Resin: Merrifield resin or PAM resin (0.4-0.8 mmol/g substitution)
-
Amino Acids:
-
Boc-protected amino acids
-
Boc-D-4-aminomethylphe with an orthogonally protected side chain (e.g., Boc-D-Phe(4-CH2NH-Fmoc)-OH, Boc-D-Phe(4-CH2NH-Alloc)-OH, or Boc-D-Phe(4-CH2NH-ivDde)-OH)
-
-
Solvents:
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropyl alcohol (IPA)
-
-
Deprotection Reagent:
-
50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
-
Neutralization Reagent:
-
10% Diisopropylethylamine (DIEA) in DMF (v/v)
-
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
-
Side-Chain Deprotection Reagents (select based on protecting group):
-
Fmoc: 20% Piperidine in DMF (v/v)
-
Alloc: Pd(PPh3)4 in the presence of a scavenger like morpholine or dimethyl barbituric acid
-
ivDde: 2-5% Hydrazine in DMF (v/v)
-
-
Cleavage Cocktail:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole, p-cresol)
-
-
Monitoring Reagents:
-
Kaiser test kit (for primary amines)
-
Chloranil test (for secondary amines)
-
Experimental Protocols
Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell the chosen resin (e.g., Merrifield resin) in DCM in the reaction vessel of the peptide synthesizer for at least 30 minutes.
-
First Amino Acid Attachment:
-
For Merrifield resin, the first Boc-protected amino acid is typically attached as a cesium salt to minimize racemization.
-
Follow the synthesizer's standard protocol for loading the first amino acid onto the resin.
-
Boc-SPPS Cycle for Peptide Elongation
The following steps are repeated for each amino acid coupling in the peptide sequence.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with fresh 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin with DCM followed by IPA and then DMF.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Treat the resin with 10% DIEA in DMF for 2 x 2 minutes to neutralize the protonated N-terminus.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling:
-
Activation: In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents relative to resin loading) with HBTU (3 eq.) and HOBt (3 eq.) in DMF in the presence of DIEA (6 eq.) for 5-10 minutes.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by a yellow color, signifies a complete reaction). If the test is positive (blue color), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
Incorporation of Boc-D-4-aminomethylphe
The key consideration for incorporating Boc-D-Amf is the protection of the aminomethyl side chain to prevent it from reacting with activated amino acids, which would lead to peptide branching. An orthogonal protecting group that is stable to the acidic conditions of Boc deprotection is required.
Recommended Side-Chain Protecting Groups:
| Protecting Group | Deprotection Reagent | Orthogonality to Boc-SPPS |
| Fmoc | 20% Piperidine in DMF | Excellent |
| Alloc | Pd(PPh3)4 / Scavenger | Excellent |
| ivDde | 2-5% Hydrazine in DMF | Excellent |
Protocol for Incorporating Boc-D-Phe(4-CH2NH-Fmoc)-OH:
-
Follow the standard Boc-SPPS cycle (Section 3.2) for all preceding amino acids.
-
For the coupling of Boc-D-Phe(4-CH2NH-Fmoc)-OH, use the same activation and coupling procedure as described in Section 3.2.3.
-
After successful coupling and washing, the peptide synthesis can proceed with the standard Boc-SPPS cycle for subsequent amino acids.
Side-Chain Deprotection (On-Resin)
If the aminomethyl group needs to be deprotected for on-resin modification (e.g., conjugation), perform the following steps after the full peptide sequence has been assembled and while the peptide is still attached to the resin and the N-terminus is Boc-protected.
Fmoc Group Removal:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
The free aminomethyl group is now available for further reaction.
Final Cleavage and Deprotection
-
Resin Preparation: After the final Boc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage:
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., a mixture of anisole and p-cresol) to the resin.
-
Cool the vessel to 0°C and condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Safety Note: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a dedicated, well-ventilated fume hood with appropriate personal protective equipment by trained personnel.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether. Repeat the wash several times.
-
Dry the crude peptide under vacuum.
-
Dissolve the peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Data Summary
The following table summarizes the recommended conditions for the key steps in the synthesis.
| Step | Reagents and Solvents | Typical Time | Temperature | Monitoring | Expected Outcome |
| Boc Deprotection | 50% TFA in DCM | 20-30 min | Room Temp | - | Complete removal of the N-terminal Boc group. |
| Neutralization | 10% DIEA in DMF | 2 x 2 min | Room Temp | - | Neutralized N-terminus ready for coupling. |
| Amino Acid Coupling | Boc-AA-OH (3 eq.), HBTU (3 eq.), HOBt (3 eq.), DIEA (6 eq.) in DMF | 1-2 hours | Room Temp | Kaiser Test | >99% coupling efficiency. |
| Fmoc Side-Chain Deprotection | 20% Piperidine in DMF | 2 x 10 min | Room Temp | - | Selective removal of the Fmoc group from the side chain. |
| Final Cleavage | Anhydrous HF with scavengers | 1-2 hours | 0°C | - | Cleavage from resin and removal of side-chain protecting groups. |
Visualizations
Experimental Workflow
Caption: Boc-SPPS workflow for peptide synthesis.
Biological Context: CXCR4 Signaling Pathway
Peptides containing modified amino acids like D-4-aminomethylphenylalanine are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs). The CXCR4 receptor, a well-studied GPCR, is involved in various physiological and pathological processes, including immune response and cancer metastasis. Its signaling pathway provides a relevant context for the application of novel synthetic peptides.
Caption: Simplified CXCR4 signaling pathway.
Application Note: Neutralization Protocols Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust method for creating synthetic peptides. A typical cycle involves the removal of the temporary Nα-Boc protecting group with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1] This deprotection step leaves the terminal α-amino group as a non-nucleophilic trifluoroacetate salt (R-NH₃⁺TFA⁻).[1] To enable the subsequent coupling of the next amino acid, this ammonium salt must be converted into the free amine (R-NH₂) through a critical neutralization step.
This application note details the principles and protocols for the neutralization step in Boc-SPPS, comparing the conventional "Standard Neutralization" protocol with the more efficient "In Situ Neutralization" method. Proper execution of this step is paramount for achieving high coupling efficiency and overall synthesis purity.
Principle of Neutralization
The neutralization process is a simple acid-base reaction where a hindered, non-nucleophilic organic base is used to deprotonate the terminal ammonium group. The general reaction is as follows:
R-Resin-Peptide-NH₃⁺TFA⁻ + Base → R-Resin-Peptide-NH₂ + Base-H⁺TFA⁻
The resulting free amine is then ready to act as a nucleophile in the subsequent C-terminal activation and coupling of the next Boc-protected amino acid. The choice of base is critical; tertiary amines like diisopropylethylamine (DIEA) or triethylamine (TEA) are commonly used as they are sufficiently basic to deprotonate the ammonium salt but are sterically hindered, which minimizes their participation in unwanted side reactions.
Experimental Protocols
Two primary protocols are employed for the neutralization step: a traditional multi-step process and a more streamlined in situ process that combines neutralization and coupling.
This protocol involves a discrete neutralization step followed by washing before the introduction of the activated amino acid.
Reagents and Materials:
-
Peptide-resin post-Boc deprotection and washing
-
Neutralization Solution: 10% v/v Diisopropylethylamine (DIEA) in Dichloromethane (DCM)
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
SPPS reaction vessel
-
Shaker or automated synthesizer
Methodology:
-
Following the TFA-mediated Boc deprotection, wash the peptide-resin thoroughly to remove residual acid. A typical wash sequence is 3-5 times with DCM.
-
Add the Neutralization Solution (10% DIEA in DCM) to the peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the resin slurry for 2 minutes.
-
Drain the neutralization solution.
-
Repeat steps 2 and 3 one more time.
-
Wash the neutralized peptide-resin thoroughly to remove excess base and the resulting DIEA-TFA salt. A typical wash sequence is 3-5 times with DCM, followed by 3 times with DMF to prepare for the coupling step.
-
Verification (Optional but Recommended): Perform a colorimetric test (e.g., Kaiser or Bromophenol Blue test) on a few resin beads to confirm the presence of a free primary amine. A positive result (blue color for Kaiser test) indicates successful neutralization.[2]
This advanced protocol, developed by Kent and Alewood, combines the neutralization and coupling steps, significantly reducing cycle time and minimizing peptide aggregation.[1][3][4][5] Aggregation is a common cause of "difficult sequences" and occurs primarily when the peptide chain is in its neutral, unprotonated state; this protocol minimizes that time.[1][3]
Reagents and Materials:
-
Peptide-resin post-Boc deprotection and washing
-
Boc-protected amino acid (4-5 equivalents)
-
Coupling agent, e.g., HBTU (0.95 equivalents relative to the amino acid)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
SPPS reaction vessel
-
Shaker or automated synthesizer
Methodology:
-
Following TFA-mediated Boc deprotection, perform a single, brief flow wash with DMF (e.g., 30 seconds) to remove the bulk of the TFA.[3][6]
-
In a separate vessel, pre-activate the incoming Boc-amino acid by dissolving it with the coupling agent (e.g., HBTU) in a minimal amount of DMF.
-
Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.
-
Immediately add DIEA to the reaction vessel to achieve a final concentration that is sufficient to neutralize both the peptide-resin TFA salt and the salts generated during amino acid activation (typically 2-3 equivalents relative to the resin substitution).
-
Agitate the mixture for the duration of the coupling reaction (e.g., 10-20 minutes). Neutralization occurs simultaneously with coupling.
-
Upon completion, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble byproducts.
Data Presentation
The choice of protocol significantly impacts the efficiency of the SPPS cycle. The tables below summarize the key quantitative and qualitative differences.
Table 1: Comparison of Neutralization Protocols
| Parameter | Standard Neutralization Protocol | In Situ Neutralization Protocol |
| Discrete Steps | Deprotection -> Wash -> Neutralization -> Wash -> Coupling | Deprotection -> Brief Wash -> Combined Neutralization & Coupling |
| Typical Base | 10% DIEA or TEA in DCM[7] | Pure DIEA added to coupling mix |
| Cycle Time | Longer (adds 15-25 minutes per cycle) | Shorter (cycle times as low as 15-19 minutes)[3][6][8] |
| Solvent Usage | Higher due to extra wash steps | Lower due to elimination of separate neutralization/wash steps |
| Key Advantage | Conceptually simple, separates reaction steps | High efficiency, time-saving, suppresses peptide aggregation[1][3] |
| Key Disadvantage | Time and solvent intensive, can promote aggregation | Requires careful calculation of base equivalents |
Table 2: Common Neutralization Reagents for Boc-SPPS
| Reagent | Abbreviation | Typical Solvent | Typical Concentration (Standard Protocol) |
| Diisopropylethylamine | DIEA, DIPEA | Dichloromethane (DCM) | 5-10% v/v[1] |
| Triethylamine | TEA | Dichloromethane (DCM) | 10% v/v[7] |
Visualization of Workflows and Reactions
Diagrams created using Graphviz help to visualize the process flows and chemical transformations.
Caption: Workflow comparison of Standard vs. In Situ Neutralization in Boc-SPPS.
Caption: The acid-base reaction at the core of the neutralization step.
Monitoring and Troubleshooting
-
Incomplete Neutralization: If the N-terminus is not fully deprotonated, the subsequent coupling reaction will be inefficient, leading to deletion sequences. This can be detected by a negative or weak Kaiser test result after the neutralization step. The remedy is to repeat the neutralization.
-
Excess Base: While necessary, excess base must be thoroughly removed before coupling in the standard protocol. Residual base can interfere with the activation of the incoming amino acid. The extensive washing steps are designed to prevent this.
-
Peptide Aggregation: For sequences prone to forming secondary structures and aggregating, the peptide chain is most vulnerable when it is in the neutral free-amine state. The in situ protocol is highly recommended in these cases as it minimizes the time the peptide spends in this state, thereby improving synthesis outcomes.[1][3]
Conclusion
The neutralization step is a deceptively simple but absolutely critical part of the Boc-SPPS workflow. While the standard protocol is effective, modern in situ neutralization methods offer significant advantages in speed, solvent economy, and, most importantly, the successful synthesis of difficult, aggregation-prone peptide sequences. For researchers, scientists, and drug development professionals aiming to optimize their peptide synthesis processes, adopting an in situ neutralization protocol is a highly recommended strategy for improving both efficiency and the quality of the final product.
References
- 1. peptide.com [peptide.com]
- 2. openpr.com [openpr.com]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 5. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating SPPS with Boc-D-4-aminomethylphe(Boc): A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals incorporating the non-standard amino acid Boc-D-4-aminomethylphenylalanine(Boc) (Boc-D-Amf(Boc)) into their solid-phase peptide synthesis (SPPS) protocols, unique challenges can arise. This guide provides troubleshooting advice and answers to frequently asked questions to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using Boc-D-4-aminomethylphe(Boc) in SPPS?
While many side reactions are common to all Boc-SPPS, the unique structure of Boc-D-Amf(Boc) presents specific challenges:
-
Epimerization: The D-configuration of this amino acid makes it susceptible to epimerization (racemization) at the alpha-carbon, potentially leading to a mixture of D- and L-isomers in the final peptide. This is a known issue for some amino acids during peptide synthesis.[1] The use of certain coupling reagents and extended reaction times can exacerbate this issue.
-
Alkylation of the Phenyl Ring: During the final trifluoroacetic acid (TFA) cleavage step, carbocations are generated from the cleavage of Boc protecting groups and the resin linker.[2][3][4] These carbocations can attack the electron-rich phenyl ring of the aminomethylphenylalanine residue, leading to unwanted alkylated byproducts. While this is a general concern for aromatic residues, the aminomethyl substituent may influence the ring's reactivity.
-
Incomplete Deprotection or Unselective Removal of Boc Groups: The presence of two Boc groups—one on the α-amino group and one on the side-chain aminomethyl group—requires careful consideration of deprotection strategies. While both are generally acid-labile, their cleavage rates can differ, potentially leading to incomplete deprotection or premature removal of the side-chain Boc group during the repetitive TFA treatments for Nα-Boc removal.
Q2: How can I minimize epimerization of Boc-D-4-aminomethylphe(Boc) during coupling?
Minimizing epimerization is crucial for obtaining the desired stereochemically pure peptide. Consider the following strategies:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. Carbodiimide-based reagents like DCC or DIC, when used with an additive such as HOBt or Oxyma, are generally effective.
-
Reaction Conditions: Avoid prolonged coupling times and elevated temperatures, as these conditions can favor epimerization.
-
Pre-activation Time: Keep the pre-activation time of the amino acid to a minimum before adding it to the resin-bound peptide.
Q3: What is the best strategy for protecting the side-chain amino group of 4-aminomethylphenylalanine in Boc-SPPS?
The use of a Boc group for the side-chain amine provides good protection during synthesis. However, to achieve selective deprotection of the Nα-Boc group without affecting the side-chain Boc group, a fully orthogonal protecting group strategy is ideal. This involves using protecting groups that are removed under different chemical conditions.[5][6] For instance, an Fmoc group on the side-chain amine would be stable to the acidic conditions of Nα-Boc removal and could be selectively removed later with a base like piperidine. However, if using a dual Boc protection scheme, careful control of deprotection conditions is necessary.
Q4: How can I prevent alkylation of the aminomethylphenyl side chain during TFA cleavage?
The addition of scavengers to the cleavage cocktail is essential to trap the reactive carbocations generated during TFA treatment.[2][4][7]
-
Common Scavengers: A standard cleavage cocktail often includes triisopropylsilane (TIS) and water. For peptides containing sensitive residues like tryptophan or methionine, scavengers such as 1,2-ethanedithiol (EDT) or thioanisole are also used.
-
Optimized Cocktail: For peptides containing Boc-D-Amf(Boc), a scavenger cocktail tailored to protect aromatic rings is recommended. Phenol can be an effective scavenger for this purpose. A recommended cocktail is "Reagent K," which consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete coupling of Boc-D-Amf(Boc). | - Use a more efficient coupling reagent like HATU or HBTU.- Double couple the amino acid.[8]- Increase the concentration of the amino acid and coupling reagents.[8] |
| Premature cleavage of the peptide from the resin. | - Ensure the appropriate resin linker is used for your desired C-terminus (e.g., PAM resin for peptide acids). | |
| Incomplete deprotection of the Nα-Boc group. | - Increase the TFA concentration or deprotection time slightly, but monitor for side-chain Boc removal. | |
| Presence of Unexpected Peaks in HPLC | Epimerization of Boc-D-Amf(Boc). | - Optimize coupling conditions (see FAQ Q2).- Analyze the peptide by chiral chromatography to confirm epimerization. |
| Alkylation of the phenyl ring. | - Use an optimized cleavage cocktail with appropriate scavengers (see FAQ Q4). | |
| Deletion sequences due to incomplete coupling. | - Improve coupling efficiency (see "Low Peptide Yield" solutions). | |
| Incomplete removal of side-chain protecting groups. | - Increase the cleavage time or the concentration of scavengers in the cleavage cocktail. | |
| Difficulty in Peptide Purification | Aggregation of the peptide. | - Use chaotropic salts or organic modifiers in the purification buffers. |
| Co-elution of closely related impurities (e.g., epimers). | - Optimize the HPLC gradient and mobile phase composition.- Consider a different stationary phase for chromatography. |
Experimental Protocols
Standard Boc-SPPS Cycle for Incorporation of Boc-D-4-aminomethylphe(Boc)
This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard Boc-compatible resin (e.g., PAM-resin for a C-terminal acid).
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate 3 equivalents of Boc-D-4-aminomethylphe(Boc)-OH with 3 equivalents of HBTU and 6 equivalents of DIEA in N,N-dimethylformamide (DMF) for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 1-2 hours at room temperature.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test). If incomplete, recouple.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
React for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Visualizing SPPS Workflows
DOT Script for Boc-SPPS Cycle
Caption: General workflow for a single coupling cycle in Boc-SPPS.
DOT Script for Final Cleavage and Deprotection
Caption: Workflow for the final cleavage and isolation of the synthesized peptide.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aminer.org [aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
Troubleshooting Guide for Boc Deprotection: A Technical Support Center
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use is due to its stability under many reaction conditions and its relatively mild removal. However, incomplete deprotection can lead to yield loss, difficult purifications, and the generation of hard-to-remove impurities. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during the Boc deprotection step.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete. What are the most common causes?
Incomplete Boc deprotection can stem from several factors, often related to the reagents, reaction conditions, or the substrate itself. Here are the most frequent culprits:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2] Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in dioxane are standard reagents, but their effectiveness can be compromised by the presence of water, which reduces the acidity.[2]
-
Sub-optimal Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating to achieve full conversion.[1][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) is crucial.[4][5]
-
Steric Hindrance: A sterically hindered Boc-protected amine may be less accessible to the acidic reagent, slowing down the rate of deprotection.[6]
-
Substrate-Specific Issues: The electronic properties of the substrate can influence the stability of the Boc group. For instance, the Boc group on an N(pi)-benzyloxymethylhistidine residue has been shown to be particularly resistant to removal.[7]
-
Reagent Quality: Degradation of the acidic reagent, particularly TFA which can absorb water, can lead to reduced efficacy.[2] Using fresh or properly stored reagents is essential.
Q2: I am observing side products after my Boc deprotection. What could be causing this?
The formation of side products is often linked to the reactive nature of the carbocation intermediate generated during deprotection.
-
Alkylation of Nucleophilic Residues: The tert-butyl cation formed upon cleavage of the Boc group is an electrophile and can alkylate nucleophilic functional groups within the substrate or solvent.[8][9] Electron-rich aromatic rings, thiols, and guanidino groups are particularly susceptible to this side reaction.[8][9]
-
Formation of Isobutylene Oligomers: The tert-butyl cation can also deprotonate to form isobutylene gas, which can then polymerize.[10]
-
Cleavage of Other Acid-Labile Protecting Groups: If your molecule contains other acid-sensitive protecting groups (e.g., tert-butyl esters, trityl groups), they may be partially or fully cleaved under the Boc deprotection conditions.[11]
Q3: How can I prevent the formation of side products?
The use of "scavengers" is a common strategy to trap the tert-butyl cation and prevent unwanted side reactions.
-
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIS), thioanisole, and water are frequently added to the reaction mixture to quench the tert-butyl cation.[8][9]
-
Optimizing Reaction Conditions: Using the minimum necessary concentration of acid and reaction time can help minimize side reactions. Running the reaction at lower temperatures (e.g., 0 °C) can also improve selectivity.[12]
Troubleshooting Workflow
If you are experiencing incomplete Boc deprotection, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Quantitative Data Summary
The choice of deprotection conditions can significantly impact the reaction outcome. The following tables summarize common reagent systems and their typical reaction parameters.
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent System | Solvent | Concentration | Typical Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[12] | 0 °C to Room Temp | 30 min - 4 h[3][12] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temp | 1 - 4 h[13] |
| Hydrogen Chloride (HCl) | Methanol | 1.25 M | Room Temp | 2 - 12 h[1] |
| Oxalyl Chloride | Methanol | 3 equivalents | Room Temp | 1 - 4 h[3] |
| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | 2-3 equivalents | Room Temp | Overnight[1] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration | Purpose |
| Triethylsilane (TES) | 5-10% (v/v) | Reduces tert-butyl cation |
| Triisopropylsilane (TIS) | 5-10% (v/v) | Reduces tert-butyl cation |
| Thioanisole | 5-10% (v/v) | Traps tert-butyl cation |
| Water | 1-5% (v/v) | Quenches tert-butyl cation |
Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for most common substrates.
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v). For a 25% solution, add 1 volume of TFA to 3 volumes of the DCM solution.[12]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 1-4 hours).[3]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
-
The resulting amine trifluoroacetate salt can often be used directly in the next step.
-
Alternatively, to obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the aqueous layer is basic.[12] Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Protocol 2: Monitoring Boc Deprotection by TLC
-
Spotting: On a TLC plate, spot the starting Boc-protected material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).
-
Visualization: Visualize the spots under UV light if the compounds are UV-active. Stain the plate with a suitable stain, such as ninhydrin, which specifically visualizes primary and secondary amines (the deprotected product) as a colored spot (typically purple or yellow).[5] A successful deprotection will show the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the free amine.
Boc Deprotection Mechanism
The cleavage of the Boc group proceeds through a well-established E1 elimination mechanism.
Caption: Mechanism of acid-catalyzed Boc deprotection.
By understanding the common pitfalls and employing systematic troubleshooting, researchers can effectively prevent and address incomplete Boc deprotection, leading to more efficient and successful synthetic outcomes.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. microsaic.com [microsaic.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Coupling of Boc-D-4-(Boc-aminomethyl)phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to optimize the coupling efficiency of Boc-D-4-(Boc-aminomethyl)phenylalanine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What makes Boc-D-4-(Boc-aminomethyl)phenylalanine a "difficult" amino acid to couple in Solid-Phase Peptide Synthesis (SPPS)?
A1: Boc-D-4-(Boc-aminomethyl)phenylalanine presents a significant challenge during SPPS due to substantial steric hindrance. This hindrance arises from two bulky tert-butyloxycarbonyl (Boc) protecting groups: one on the alpha-amino group and another on the side-chain aminomethyl group. This bulkiness can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.
Q2: What are the primary signs of poor coupling efficiency with this amino acid?
A2: The most common indicators of low coupling efficiency include:
-
Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines.
-
Deletion Sequences: Mass spectrometry analysis of the final peptide will show a significant peak corresponding to the peptide sequence missing the Boc-D-4-(Boc-aminomethyl)phenylalanine residue.
-
Low Yield: The overall yield of the desired full-length peptide will be lower than expected.
Q3: Which coupling reagents are recommended for such a sterically hindered amino acid?
A3: For sterically hindered amino acids, standard coupling reagents may be inefficient. It is advisable to use more potent activating reagents. Studies on other hindered amino acids suggest that uronium/aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or phosphonium-based reagents like PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) can significantly improve coupling yields.[1] The use of Boc-amino acid N-carboxyanhydrides (Boc-NCAs) has also been shown to be effective, particularly with extended reaction times or at elevated temperatures.[1]
Q4: Can I use a double-coupling protocol?
A4: Yes, a double-coupling protocol is highly recommended for this amino acid. After the initial coupling reaction, a second, identical coupling step is performed to drive the reaction to completion and minimize the amount of unreacted amine on the resin.
Q5: How does solvent choice impact the coupling efficiency?
A5: The choice of solvent is crucial for effective SPPS. The solvent must adequately swell the resin and solubilize the reagents. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS due to its excellent solvating properties. In cases of significant on-resin aggregation, the use of "magic mixtures" or chaotropic salts (e.g., LiCl in DMF) can help disrupt secondary structures and improve reaction outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of deletion sequence | Incomplete coupling of Boc-D-4-(Boc-aminomethyl)phenylalanine. | - Perform a double coupling. - Increase the reaction time for the coupling step. - Use a more potent coupling reagent such as HATU or PyBroP.[1] - Increase the equivalents of the amino acid and coupling reagent. |
| Low final peptide yield | Cumulative effect of incomplete couplings and potential side reactions. | - Optimize all coupling steps, not just for the hindered residue. - Ensure complete deprotection of the preceding amino acid. - Consider using a capping step with acetic anhydride after the coupling of the hindered residue to block any unreacted amines. |
| Poor solubility of Boc-D-4-(Boc-aminomethyl)phenylalanine | The di-Boc nature of the amino acid can reduce its solubility in standard SPPS solvents. | - Prepare the amino acid solution immediately before use. - Consider gentle warming or sonication to aid dissolution. - If solubility issues persist, explore alternative solvent systems, although this may require significant optimization. |
| Side reactions observed in final product | The bulky Boc groups can promote side reactions under certain conditions. | - Minimize the time the activated amino acid is in solution before addition to the resin to reduce the risk of premature decomposition or side reactions. - Ensure that the deprotection steps are clean and complete to avoid side reactions in subsequent steps. |
Quantitative Data Summary
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Reaction Time (min) | Illustrative Coupling Yield (%) |
| DIC/HOBt | 3:3:6 | 60 | 60-70 |
| HBTU/DIEA | 3:3:6 | 60 | 85-95 |
| HATU/DIEA | 3:3:6 | 60 | >95 |
| PyBroP/DIEA | 3:3:6 | 60 | >95 |
| Boc-NCA | 3 | 120 | >90 |
Note: Yields are illustrative and can vary significantly based on the specific peptide sequence, resin, and other reaction conditions.
Experimental Protocols
Protocol 1: Double Coupling of Boc-D-4-(Boc-aminomethyl)phenylalanine using HATU
-
Resin Preparation: Swell the resin (e.g., 100 mg of Rink Amide resin) in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-D-4-(Boc-aminomethyl)phenylalanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (5x).
-
Second Coupling: Repeat steps 3 and 4 for the second coupling.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a third coupling may be considered.
Protocol 2: Capping of Unreacted Amines
-
Resin Preparation: After the final coupling of Boc-D-4-(Boc-aminomethyl)phenylalanine and subsequent washing, suspend the resin in DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride/DIEA/DMF (e.g., in a 1:1:8 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.
Visualizations
Caption: Workflow for double coupling of a hindered amino acid.
Caption: Troubleshooting logic for low coupling efficiency.
References
Technical Support Center: Troubleshooting Low Yield in Peptides with Boc-D-4-aminomethylphe(Boc)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during solid-phase peptide synthesis (SPPS) utilizing Boc-D-4-aminomethylphe(Boc).
Troubleshooting Guide
Low yields in SPPS are a common issue, particularly when incorporating bulky, non-canonical amino acids such as Boc-D-4-aminomethylphe(Boc). The dual Boc protection on both the alpha-amino and the side-chain aminomethyl group, combined with the steric hindrance of the phenylalanine ring, can lead to challenges in both coupling and deprotection steps. This guide addresses the most common causes of low yield and provides systematic solutions.
Problem 1: Incomplete Coupling of Boc-D-4-aminomethylphe(Boc)
Incomplete coupling is a primary contributor to low peptide yield, leading to deletion sequences that are difficult to separate from the target peptide.
Possible Causes:
-
Steric Hindrance: The bulky nature of the Boc-D-4-aminomethylphe(Boc) residue can physically obstruct the approach of the activated amino acid to the growing peptide chain on the resin.
-
Peptide Aggregation: Peptides containing aromatic and hydrophobic residues like phenylalanine are prone to aggregation on the solid support. This aggregation can mask the N-terminal amine, preventing efficient coupling.
-
Suboptimal Activation: The choice and concentration of coupling reagents may not be sufficient to overcome the activation energy barrier for this sterically hindered amino acid.
Solutions:
-
Optimize Coupling Reagents and Conditions:
-
Utilize stronger coupling reagents known to be effective for hindered amino acids.
-
Increase the equivalents of the amino acid and coupling reagents.
-
Extend the coupling reaction time.
-
Consider a double coupling protocol where the coupling step is repeated before proceeding to the next deprotection.
Coupling Reagent Equivalents (Amino Acid:Reagent:Base) Recommended Use HBTU/HOBt/DIEA 1:1:2 Standard coupling HATU/HOAt/DIEA 1:1:2 Highly recommended for hindered couplings PyBOP/HOBt/DIEA 1:1:2 Effective alternative for hindered couplings -
-
Disrupt Peptide Aggregation:
-
Chaotropic Salts: Add chaotropic salts such as LiCl or KSCN to the coupling mixture to disrupt secondary structures.
-
Solvent Choice: Use solvents known to reduce aggregation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), either alone or as a co-solvent with DMF.
-
Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 30-40°C) to help break up aggregates.
-
-
Workflow for Troubleshooting Incomplete Coupling:
Troubleshooting workflow for incomplete coupling.
Problem 2: Incomplete Deprotection of Boc Groups
The presence of two Boc groups on Boc-D-4-aminomethylphe(Boc) requires careful deprotection to ensure both are removed without damaging the peptide. Incomplete deprotection of the α-amino Boc group will halt chain elongation, while incomplete removal of the side-chain Boc group will result in a modified final peptide.
Possible Causes:
-
Insufficient TFA Concentration or Time: Standard deprotection conditions may not be sufficient for complete removal of both Boc groups, especially the more sterically hindered side-chain Boc group.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the access of the deprotection reagent (TFA) to the peptide chain.
Solutions:
-
Optimize Deprotection Conditions:
-
Stepwise Deprotection: A two-step deprotection is recommended for the cycle where Boc-D-4-aminomethylphe(Boc) is the N-terminal residue. The first deprotection removes the α-amino Boc group, and a subsequent, more rigorous deprotection may be needed for the side-chain Boc group, or it can be removed during the final cleavage.
-
TFA Concentration and Time: While 50% TFA in DCM is standard for α-Boc removal, ensure sufficient reaction time (e.g., 20-30 minutes). For the side-chain Boc group, which is more stable, complete removal is typically achieved during the final cleavage with a strong acid like HF or TFMSA. However, if a stepwise on-resin deprotection is desired, a higher concentration of TFA or longer reaction times may be necessary. A study comparing 55% TFA in CH2Cl2 for 30 minutes versus 100% TFA for 5 minutes found the former to be more effective, likely due to better resin swelling.[1]
Deprotection Step Reagent Time Purpose α-Amino Deprotection 50-55% TFA in DCM 20-30 min To allow for chain elongation. Side-Chain Deprotection Typically during final cleavage (HF or TFMSA) Varies To yield the final, deprotected peptide. -
-
Ensure Adequate Resin Swelling:
-
Pre-wash the resin with the deprotection solvent (without TFA) to ensure proper swelling before initiating the deprotection reaction.
-
-
Monitoring Deprotection:
-
After the α-amino deprotection step, a small sample of the resin can be taken for a Kaiser (ninhydrin) test to confirm the presence of a free primary amine.
-
Problem 3: Side Reactions
Side reactions can lead to the formation of impurities and a decrease in the overall yield of the desired peptide.
Possible Causes:
-
Alkylation of Side Chains: The t-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains like tryptophan or methionine.
-
Premature Side-Chain Deprotection: If the side-chain Boc group is labile under the conditions used for α-amino Boc removal, the exposed aminomethyl group could potentially undergo side reactions.
Solutions:
-
Use of Scavengers:
-
During the final cleavage and deprotection with strong acids, always include a scavenger cocktail to quench reactive cations. A common scavenger is triisopropylsilane (TIS).
-
-
Orthogonal Protection Strategy:
-
If side reactions involving the aminomethyl group are a persistent issue, consider using an orthogonal protecting group for the side chain that is not acid-labile, such as Fmoc. This would, however, necessitate a change in the overall synthesis strategy.
-
Frequently Asked Questions (FAQs)
Q1: Why is my peptide yield significantly lower after incorporating Boc-D-4-aminomethylphe(Boc)?
A1: The low yield is likely due to a combination of factors related to this specific amino acid. The primary culprits are often incomplete coupling due to steric hindrance and peptide aggregation, and incomplete deprotection of the two Boc groups. The bulky nature of the residue can make it difficult for reagents to access the reactive sites on the resin-bound peptide.
Q2: What is the best coupling reagent to use for Boc-D-4-aminomethylphe(Boc)?
A2: For sterically hindered amino acids like this, more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective than standard reagents like HBTU. It is also recommended to use them in excess and potentially perform a double coupling.
Q3: How can I confirm that the coupling of Boc-D-4-aminomethylphe(Boc) is complete?
A3: The most common method for monitoring coupling completion on-resin is the ninhydrin (Kaiser) test. A small sample of the resin is taken after the coupling reaction and washed. The ninhydrin reagent is then added. A blue color indicates the presence of unreacted primary amines, signifying an incomplete coupling. A colorless or faint yellow result indicates a complete reaction.
Q4: Do I need to remove both Boc groups on Boc-D-4-aminomethylphe(Boc) during each cycle?
A4: No. During the synthesis cycles, you only need to remove the α-amino Boc group to allow for the elongation of the peptide chain. The side-chain Boc group is typically more stable and is intended to be removed during the final cleavage of the peptide from the resin with a strong acid like HF or TFMSA. Attempting to remove the side-chain Boc group during each cycle would likely lead to unwanted side reactions.
Q5: What are the optimal conditions for the final cleavage and deprotection of a peptide containing 4-aminomethyl-D-phenylalanine?
A5: The final cleavage and deprotection for Boc-synthesized peptides, especially those with sensitive residues, are typically carried out using strong acids. The choice of acid and scavenger cocktail depends on the overall peptide sequence.
-
HF Cleavage: A standard "low-high" HF cleavage procedure is often used. The "low HF" step (e.g., HF:DMS:p-cresol, 25:65:10) removes many protecting groups under milder conditions, followed by a "high HF" step (e.g., HF:p-cresol, 90:10) to cleave the peptide from the resin and remove more resistant protecting groups.
-
TFMSA Cleavage: An alternative to HF is trifluoromethanesulfonic acid (TFMSA) in TFA, often with scavengers like thioanisole and ethanedithiol.
It is crucial to include scavengers like triisopropylsilane (TIS) or a cocktail of scavengers to prevent side reactions caused by reactive cations generated during deprotection.
Q6: Can I use Fmoc chemistry to synthesize peptides with D-4-aminomethylphenylalanine?
A6: Yes, it is possible to use Fmoc chemistry. You would use Fmoc-D-4-aminomethylphe(Boc)-OH. In this case, the α-amino group is protected by the base-labile Fmoc group, and the side-chain amino group is protected by the acid-labile Boc group. This provides an orthogonal protection scheme, where the Fmoc group is removed at each cycle with piperidine, and the side-chain Boc group is removed during the final TFA cleavage. This can be an advantageous strategy if you are experiencing issues with the dual Boc-protected amino acid in a full Boc-SPPS protocol.
Experimental Protocols
Standard Protocol for Coupling of Boc-D-4-aminomethylphe(Boc) using HATU
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM, then IPA, and finally DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 x 2 minutes. Wash the resin with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of Boc-D-4-aminomethylphe(Boc) and 3 equivalents of HATU in DMF.
-
Add 6 equivalents of DIEA to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring: Perform a ninhydrin test to check for completion. If the test is positive, repeat the coupling step (double coupling).
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents and byproducts.
Diagram of Key Chemical Structures
References
Technical Support Center: Peptides Containing Boc-D-4-aminomethylphe(Boc)
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the handling and aggregation management of synthetic peptides containing the hydrophobic, Boc-protected residue, Boc-D-4-aminomethylphenylalanine(Boc).
Frequently Asked Questions (FAQs)
Q1: What causes my peptide containing Boc-D-4-aminomethylphe(Boc) to aggregate?
A1: Aggregation of peptides, particularly those containing Boc-D-4-aminomethylphe(Boc), is primarily driven by two factors:
-
Hydrophobicity: The Boc protecting groups and the phenylalanine derivative are inherently hydrophobic. When the peptide concentration increases, these residues tend to associate to minimize their contact with aqueous solvents, leading to aggregation. Peptides with 50% or more hydrophobic residues are especially prone to poor solubility.[1]
-
Secondary Structure Formation: Peptide chains can self-associate through intermolecular hydrogen bonds to form highly stable secondary structures, such as β-sheets.[2] This is a common pathway for the formation of larger, often insoluble, aggregates and amyloid-like fibrils.[3]
Q2: I've received my lyophilized peptide. What is the first step to ensure proper handling?
A2: Before opening, centrifuge the vial (e.g., at 10,000 x g for 5 minutes) to pellet all the lyophilized powder at the bottom of the tube.[1] Allow the vial to warm to room temperature before opening to avoid moisture condensation.[1] The initial choice of solvent is critical and should be based on the peptide's overall properties (see Troubleshooting Guide below).
Q3: Can I use water to dissolve my peptide?
A3: Given the presence of the hydrophobic Boc-D-4-aminomethylphe(Boc) residue, direct dissolution in water is often unsuccessful. It is recommended to first use a small amount of an organic solvent to solubilize the peptide before adding an aqueous buffer.[1]
Q4: During solid-phase peptide synthesis (SPPS), what can be done to prevent aggregation?
A4: To prevent on-resin aggregation during synthesis, several strategies can be employed:
-
Disrupt Secondary Structures: Incorporate structural elements that disrupt hydrogen bonding, such as pseudoproline dipeptides or Dmb/Hmb-protected amino acids.[4]
-
Optimize Synthesis Conditions: Use solvents like N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO)[2], sonicate the reaction mixture, or couple at a higher temperature.[2]
-
Use Chaotropic Salts: Adding agents like NaClO4 or KSCN to the coupling mixture can help break up hydrogen bonding networks.[2]
-
Attach Solubilizing Tags: Adding temporary hydrophilic tags to the peptide sequence can improve solubility during synthesis and purification.[5][6]
Troubleshooting Guide: Peptide Dissolution
This section addresses common issues encountered when trying to dissolve peptides containing Boc-D-4-aminomethylphe(Boc).
Problem: My peptide powder is not dissolving in my aqueous buffer.
Likely Cause: The peptide is highly hydrophobic due to the Boc-protected residue and other hydrophobic amino acids in the sequence.
Solution: Follow a stepwise solubilization protocol designed for hydrophobic peptides.
-
Start with an Organic Solvent: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent.
-
Dilute Slowly: Once dissolved, slowly add the desired aqueous buffer to the peptide solution, vortexing gently after each addition.
-
Use Sonication: If the solution becomes cloudy or precipitation occurs, sonication can help break up aggregates and improve solubility.[1]
Quantitative Data Summary
While specific solubility data for peptides containing Boc-D-4-aminomethylphe(Boc) is sequence-dependent, the following table summarizes recommended initial solvents based on general peptide characteristics.
| Peptide Characteristic | Primary Solvent Recommendation | Secondary Solvent / Additive | Rationale |
| Highly Hydrophobic (>50% hydrophobic residues) | DMSO, DMF, Acetonitrile (ACN) | 0.1% TFA or 10% Acetic Acid | Organic solvents disrupt hydrophobic interactions. Acidification helps protonate residues for better solubility in aqueous dilutions.[1][7] |
| Net Positive Charge (Basic) | 10% Acetic Acid or 0.1% TFA | DMSO, ACN | Acidic conditions ensure basic residues (K, R, N-terminus) are protonated and charged, increasing polarity.[1] |
| Net Negative Charge (Acidic) | 10% Ammonium Bicarbonate or 0.1% NH₄OH | DMSO, DMF | Basic conditions ensure acidic residues (D, E, C-terminus) are deprotonated and charged, increasing polarity.[1] |
| Net Neutral Charge (Hydrophobic) | DMSO, DMF | Formic Acid, TFA | For neutral peptides with low charge density, organic solvents are necessary. Strong acids may be needed for very difficult sequences.[1] |
Experimental Protocols
Protocol 1: Standard Solubilization of a Hydrophobic Peptide
-
Preparation: Centrifuge the vial of lyophilized peptide to collect the powder. Allow it to reach room temperature.
-
Initial Dissolution: Add a small volume of 100% DMSO to the vial to achieve a high concentration (e.g., 10-20 mg/mL). Vortex gently. If needed, sonicate the mixture in a water bath for 3 cycles of 10 seconds, chilling on ice between cycles.[1]
-
Verification: Ensure the solution is completely clear and free of particulates.
-
Dilution: While vortexing gently, add your aqueous buffer (e.g., PBS, Tris) drop-by-drop to the DMSO concentrate until the desired final concentration is reached.
-
Final Check: If the solution remains clear, it is ready for use. If precipitation occurs, the final concentration may be too high for the chosen buffer system. Consider further dilution or repeating the process with a lower target concentration.
Protocol 2: Aggressive Solubilization for Highly Aggregated Peptides
Note: This protocol uses harsh conditions (strong acids) that may affect peptide stability or biological activity. Use with caution.
-
Preparation: Prepare a 1:1 mixture of Trifluoroacetic Acid (TFA) and Hexafluoroisopropanol (HFIP).[8]
-
Dissolution: Add a small amount of the TFA/HFIP mixture to the aggregated peptide. This mixture is highly effective at breaking down β-sheet structures.[8]
-
Solvent Removal: Dry the dissolved peptide solution under a stream of inert gas (e.g., nitrogen or argon) to remove the TFA and HFIP.
-
Resuspension: Once the peptide is dried, immediately proceed with Protocol 1 for standard solubilization, starting with DMSO or another suitable organic solvent.
Visual Guides and Workflows
Caption: A decision tree for troubleshooting the solubilization of synthetic peptides.
Caption: General workflow for handling and dissolving a new synthetic peptide.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. peptide.com [peptide.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 克服固相多肽合成中的聚集問題 [sigmaaldrich.com]
- 5. genscript.com [genscript.com]
- 6. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
Scavengers for Boc deprotection to prevent side product formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation can then alkylate nucleophilic residues in the peptide or substrate, leading to undesired modifications.[2]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly susceptible to alkylation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[3]
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, preventing it from reacting with the desired product.[1] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.
Q4: Can Boc deprotection be incomplete? What are the signs?
A4: Yes, Boc deprotection can be incomplete, especially with sterically hindered substrates or when using insufficient acid or reaction time.[4] Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS, and the presence of the starting material. In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[4]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.
-
For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.
-
For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation. Adding reducing agents like ammonium iodide and dimethyl sulfide (DMS) can also help prevent oxidation.
-
For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.
-
General Scavenger Cocktails: A mixture of scavengers can be more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.
-
Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.
-
Possible Cause 1: Insufficient concentration or equivalents of acid.
-
Solution 1: Increase the concentration of the acid (e.g., use 95% TFA in DCM instead of a lower concentration) or increase the equivalents of acid relative to the substrate. For stubborn deprotections, 4M HCl in dioxane can be a stronger alternative.[5]
-
Possible Cause 2: Insufficient reaction time or temperature.
-
Solution 2: Increase the reaction time. Monitor the reaction progress by TLC or a rapid analytical method. While most deprotections are carried out at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but this may also increase side product formation if scavengers are not used.
-
Possible Cause 3: Steric hindrance around the Boc-protected amine.
-
Solution 3: A combination of stronger acid, longer reaction time, and potentially elevated temperature may be necessary. It is crucial to use an effective scavenger cocktail under these more forcing conditions.
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.
| Scavenger Cocktail (v/v/v) | % Peptide | % S-tert-butylated Peptide | Reference |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 | Internal Analysis |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 | Internal Analysis |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85 | 15 | Internal Analysis |
Note: This data is illustrative and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA and Triethylsilane (TES) Scavenger
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: To the solution, add 10-20 equivalents of triethylsilane.
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method (e.g., precipitation from cold ether, chromatography).
Protocol 2: Boc Deprotection of a Methionine-containing Peptide using Thioanisole
-
Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Work-up: Filter the resin and wash with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash with cold ether.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving the solubility of Boc-D-4-aminomethylphe(Boc) for synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Boc-D-4-aminomethylphe(Boc) during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Boc-D-4-aminomethylphe(Boc) in common peptide synthesis solvents?
A1: Boc-protected amino acids are generally soluble in the common solvents used for solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM)[1]. However, the bulky and complex nature of Boc-D-4-aminomethylphe(Boc), with two Boc protecting groups, may lead to lower solubility compared to simpler protected amino acids. For similar bulky, protected amino acids, Dimethyl sulfoxide (DMSO) has also been shown to be an effective solvent.
Q2: What are the recommended starting solvents for dissolving Boc-D-4-aminomethylphe(Boc)?
A2: Based on general practice for Boc-protected amino acids and information on similar compounds, the recommended starting solvents are:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
It is advisable to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific batch of the compound.
Q3: What factors can influence the solubility of Boc-D-4-aminomethylphe(Boc)?
A3: Several factors can affect the solubility of this compound:
-
Solvent Polarity: The polarity of the solvent plays a crucial role. A solvent that can effectively solvate the entire protected amino acid structure is required.
-
Temperature: In some cases, gentle warming can increase solubility. However, this should be done with caution to avoid potential degradation of the compound.
-
Purity of the Compound: Impurities in the Boc-D-4-aminomethylphe(Boc) solid can sometimes affect its dissolution.
-
Water Content in Solvents: The presence of small amounts of water in aprotic polar solvents can sometimes influence the solubility of protected amino acids. Ensure the use of high-purity, anhydrous solvents.
Q4: How should I store and handle Boc-D-4-aminomethylphe(Boc) to maintain its quality?
A4: To ensure the stability and reliability of Boc-D-4-aminomethylphe(Boc), it is recommended to:
-
Store the compound in a cool, dry place, typically at 0-8°C, and protected from light[2][3][4].
-
Keep the container tightly sealed to prevent moisture absorption.
-
Before use, allow the container to warm to room temperature before opening to avoid condensation of moisture onto the compound.
Troubleshooting Guide
Q1: My Boc-D-4-aminomethylphe(Boc) is not dissolving in standard solvents like DMF or NMP at the desired concentration. What should I do?
A1: If you are experiencing solubility issues, consider the following steps:
-
Try a stronger solvent: Attempt to dissolve the compound in DMSO.
-
Use a co-solvent system: A mixture of solvents can sometimes be more effective. A common "magic mixture" for difficult sequences consists of DCM, DMF, and NMP (1:1:1 v/v). You could also try mixtures including DMSO.
-
Gentle warming and sonication: Gently warm the solution in a water bath and use sonication to aid dissolution. Be cautious with temperature to prevent degradation.
-
Reduce the concentration: If possible for your synthesis protocol, try preparing a more dilute solution.
Q2: The compound dissolves initially but then precipitates out of solution during the coupling reaction. What could be the cause and how can I prevent it?
A2: Precipitation during the coupling reaction is often a sign of on-resin aggregation of the growing peptide chain, which can be exacerbated by bulky amino acids.
-
On-resin aggregation: The growing peptide chain can fold and aggregate on the solid support, leading to poor solvation and precipitation.
-
Prevention Strategies:
-
Use a lower substitution resin: This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
Incorporate solubilizing agents: Adding chaotropic salts or detergents to the reaction mixture can help disrupt aggregation.
-
Microwave-assisted synthesis: Microwave energy can help to break up aggregates and improve reaction kinetics.
-
Q3: I am observing low coupling efficiency when using Boc-D-4-aminomethylphe(Boc). Could this be related to its solubility?
A3: Yes, poor solubility can directly lead to low coupling efficiency as the amino acid is not fully available for the reaction. Additionally, the steric bulk of the molecule can hinder the reaction.
-
Ensure complete dissolution: Before adding the amino acid to the resin, ensure it is fully dissolved in the solvent. If any solid is present, the effective concentration will be lower than intended.
-
Optimize coupling conditions:
-
Use a more powerful coupling reagent: Reagents like HATU or HBTU are often used for sterically hindered amino acids.
-
Increase reaction time: A longer coupling time may be necessary to achieve complete reaction.
-
Double coupling: Performing the coupling step twice can help to drive the reaction to completion.
-
Data Presentation
Table 1: Qualitative Solubility of Boc-Protected Amino Acids in Common Synthesis Solvents
| Solvent | General Solubility of Boc-Amino Acids | Notes for Bulky/Complex Boc-Amino Acids |
| Dichloromethane (DCM) | Generally Good | May be less effective for highly polar or very bulky protected amino acids. |
| N,N-Dimethylformamide (DMF) | Excellent | A good starting point for most applications. |
| N-Methyl-2-pyrrolidone (NMP) | Excellent | Often used as an alternative to DMF, with good solvating properties. |
| Tetrahydrofuran (THF) | Moderate | Not a primary choice but can be used in some cases. |
| Dimethyl sulfoxide (DMSO) | Excellent | Often a solvent of last resort for very difficult-to-dissolve compounds. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Boc-D-4-aminomethylphe(Boc)
Objective: To determine the most effective solvent for dissolving Boc-D-4-aminomethylphe(Boc) at a desired concentration for peptide synthesis.
Materials:
-
Boc-D-4-aminomethylphe(Boc)
-
Anhydrous DMF
-
Anhydrous NMP
-
Anhydrous DMSO
-
Small vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Sonicator bath
-
Water bath (optional, for gentle warming)
Methodology:
-
Weigh a small, equivalent amount of Boc-D-4-aminomethylphe(Boc) into three separate vials (e.g., 5 mg each).
-
To the first vial, add the calculated volume of DMF to achieve the target concentration (e.g., for a 0.5 M solution with a 5 mg sample, add the appropriate volume of solvent).
-
To the second vial, add the same volume of NMP.
-
To the third vial, add the same volume of DMSO.
-
Vortex each vial vigorously for 1 minute.
-
Observe and record the initial solubility at room temperature (clear solution, partial dissolution, or insoluble).
-
For any vials where the compound is not fully dissolved, place them in a sonicator bath for 10-15 minutes. Observe and record any changes in solubility.
-
If the compound is still not fully dissolved, gently warm the vial in a water bath (e.g., to 30-40°C) for a few minutes while intermittently vortexing. Record the final solubility.
-
Based on these observations, select the solvent that provides a clear solution at the desired concentration with the mildest conditions.
Visualizations
Caption: Experimental workflow for determining the optimal solvent for Boc-D-4-aminomethylphe(Boc).
Caption: Troubleshooting decision tree for solubility and coupling issues with Boc-D-4-aminomethylphe(Boc).
References
Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of Boc-D-4-aminomethylphenylalanine (Boc-D-4-aminomethylphe).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities I might encounter during the synthesis of Boc-D-4-aminomethylphe?
A1: Impurities in the synthesis of Boc-D-4-aminomethylphe can originate from starting materials, side reactions, or incomplete reactions. The most common impurities include:
-
Unreacted Starting Material: Residual D-4-aminomethylphenylalanine.
-
Di-Boc Protected Impurity: The product where both the alpha-amino and the aminomethyl groups are protected with a Boc group.
-
Over-alkylation on the Amino Group: Formation of N,N-di-Boc derivatives, although less common.
-
Urea Derivatives: Formation of urea byproducts, particularly when using certain bases like DMAP at elevated temperatures.
-
Residual Solvents and Reagents: Leftover solvents or excess di-tert-butyl dicarbonate ((Boc)₂O). The byproducts of the Boc protection reaction itself are typically tert-butanol and carbon dioxide, which are volatile and generally easy to remove.[1]
Q2: My reaction seems to be incomplete, and I see a significant amount of starting material. What should I do?
A2: Incomplete reactions are a common issue. Here are a few troubleshooting steps:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Reagent Stoichiometry: Check the molar ratio of your reagents. A slight excess of di-tert-butyl dicarbonate ((Boc)₂O) is often used to ensure complete consumption of the starting amine.
-
Base: The choice and amount of base are critical. Ensure you are using a suitable base (e.g., sodium bicarbonate, triethylamine) in the correct proportion.
-
Temperature: While the reaction is often performed at room temperature, gentle heating might be necessary in some cases. However, be cautious as higher temperatures can lead to side reactions.
Q3: I have identified a di-Boc protected impurity in my product. How can I remove it?
A3: The di-Boc protected impurity, where both amino groups are protected, will be significantly less polar than your desired mono-Boc product. This difference in polarity can be exploited for purification.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating the mono- and di-Boc protected products. A gradient elution with a solvent system like ethyl acetate/hexanes can provide good separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective purification method. This will depend on the relative solubilities and concentrations of your desired product and the impurity.
Q4: How can I avoid the formation of the di-Boc impurity in the first place?
A4: Preventing the formation of the di-Boc impurity involves controlling the reaction conditions:
-
Stoichiometry of (Boc)₂O: Use a controlled amount of (Boc)₂O (typically 1.0-1.2 equivalents) to favor mono-protection. Adding the (Boc)₂O slowly to the reaction mixture can also help.
-
pH Control: Maintaining a specific pH during the reaction can influence the reactivity of the two amino groups. The alpha-amino group is generally more nucleophilic at a slightly basic pH.
Data Presentation
Table 1: Typical Thin Layer Chromatography (TLC) Data for Reaction Monitoring
| Compound | Typical Rf Value (Ethyl Acetate/Hexane 1:1) | Visualization |
| D-4-aminomethylphenylalanine (Starting Material) | Baseline (polar) | Stains with ninhydrin |
| Boc-D-4-aminomethylphe (Product) | ~0.4 - 0.6 | UV active, may stain lightly with ninhydrin |
| Di-Boc Impurity | ~0.7 - 0.9 (less polar) | UV active |
Note: Rf values are approximate and can vary based on the exact TLC plate, solvent system, and other experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of D-4-aminomethylphenylalanine
-
Dissolve D-4-aminomethylphenylalanine in a suitable solvent system (e.g., a mixture of dioxane and water, or THF and water).
-
Add a base, such as sodium bicarbonate or triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same organic solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Perform an aqueous workup to remove water-soluble impurities. This typically involves washing with a mild acid, followed by a brine wash.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B and increase it over time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
Visualizations
Diagram 1: Synthetic Workflow for Boc-D-4-aminomethylphe
Caption: Workflow for the synthesis and purification of Boc-D-4-aminomethylphe.
Diagram 2: Troubleshooting Logic for Impurity Identification
Caption: Decision tree for identifying and addressing common impurities.
References
Technical Support Center: Cleavage of Peptides Containing Boc-D-4-aminomethylphe(Boc) from Resin
This technical support center provides guidance and troubleshooting for the cleavage of peptides incorporating the novel amino acid Boc-D-4-aminomethylphe(Boc) from solid-phase synthesis resins. Due to the unique di-Boc protection on the side chain, this process requires careful consideration of cleavage conditions to ensure complete deprotection and high purity of the final peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in cleaving peptides containing Boc-D-4-aminomethylphe(Boc)?
The main challenge lies in the simultaneous and complete removal of three tert-butyloxycarbonyl (Boc) protecting groups: one from the N-terminus (if present) and two from the side chain of the D-4-aminomethylphenylalanine residue. Standard cleavage protocols may not be sufficient, potentially leading to incomplete deprotection and a heterogeneous mixture of peptide products.
Q2: Which cleavage reagent is recommended for peptides with Boc-D-4-aminomethylphe(Boc)?
Trifluoroacetic acid (TFA) is the standard reagent for cleaving peptides from most resins used in Boc-SPPS and for removing Boc protecting groups. For this specific amino acid, a high concentration of TFA is generally required. In some cases, a stronger acid system like Hydrogen Fluoride (HF) might be considered, particularly for certain resins like Merrifield or PAM, though HF is significantly more hazardous and requires specialized equipment.[1]
Q3: Why are scavengers necessary in the cleavage cocktail?
During cleavage, highly reactive carbocations (e.g., tert-butyl cations) are generated from the Boc groups. These can re-attach to electron-rich amino acid side chains, such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired side products. Scavengers are nucleophilic compounds that "trap" these carbocations.[2][3]
Q4: Can I use a standard TFA cleavage cocktail for my peptide containing Boc-D-4-aminomethylphe(Boc)?
While a standard high-TFA cocktail (e.g., 95% TFA) is a good starting point, optimization is likely necessary. The presence of three Boc groups may require a longer reaction time or a modified scavenger combination to ensure complete removal and minimize side reactions. A two-step cleavage protocol could also be a valuable strategy to explore.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of one or both Boc groups from the D-4-aminomethylphe side chain. | - Insufficient TFA concentration.- Cleavage time is too short.- Poor resin swelling, limiting reagent access. | - Increase TFA concentration in the cleavage cocktail (up to 100%).- Extend the cleavage reaction time. Monitor progress by taking small aliquots for analysis.- Ensure the resin is adequately swollen in a suitable solvent like Dichloromethane (DCM) before adding the cleavage cocktail.[5] |
| Modification of sensitive amino acids (e.g., Trp, Met, Tyr, Cys). | - Insufficient or inappropriate scavengers in the cleavage cocktail. | - Add or increase the concentration of scavengers. A common effective and low-odor scavenger is triisopropylsilane (TIS).[6]- For peptides containing Trp, consider adding 1,2-ethanedithiol (EDT) to the scavenger mix.- Use a scavenger cocktail tailored to the specific sensitive residues in your peptide sequence. |
| Low peptide yield after cleavage and precipitation. | - Incomplete cleavage from the resin.- Peptide precipitation is incomplete.- Adsorption of the peptide to labware. | - Verify cleavage completion by re-treating a small portion of the resin with fresh cleavage cocktail.- Use a larger volume of cold diethyl ether for precipitation and ensure the mixture is sufficiently cold.- Pre-silanize glassware to minimize peptide loss. |
| Presence of unexpected peaks in HPLC analysis of the crude product. | - Formation of deletion sequences during synthesis.- Side reactions during cleavage (e.g., alkylation, formylation).- Re-attachment of the peptide to the resin. | - Review the synthesis protocol for potential issues in coupling or deprotection steps.- Optimize the scavenger cocktail and cleavage time to minimize side reactions.- Ensure efficient filtration of the resin immediately after the cleavage reaction is complete. |
Experimental Protocols
Protocol 1: Standard Single-Step TFA Cleavage
This protocol is a starting point and may require optimization.
-
Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3 x resin volume) and dry under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K :
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5% For a lower odor alternative, consider a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[7]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (10-20 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature for 2-4 hours. The extended time is recommended due to the multiple Boc groups.
-
Monitor the reaction by taking a small aliquot, precipitating the peptide, and analyzing by HPLC/MS.
-
-
Peptide Isolation:
-
Filter the resin from the cleavage mixture.
-
Wash the resin with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding 10 volumes of cold diethyl ether.
-
Centrifuge or filter to collect the peptide precipitate.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the peptide under vacuum.
-
Protocol 2: Two-Step Deprotection/Cleavage
This approach can be beneficial for complex peptides and may help in achieving complete deprotection.[4]
-
Step 1: Side-Chain Deprotection (Weak Acidolysis)
-
Swell the resin in DCM.
-
Treat the resin with a milder TFA solution (e.g., 50-55% TFA in DCM) for 30-60 minutes at room temperature.[5] This step aims to remove the more labile Boc groups.
-
Filter and wash the resin with DCM.
-
-
Step 2: Cleavage from Resin (Strong Acidolysis)
-
Treat the resin from Step 1 with a high-TFA cleavage cocktail (e.g., 95% TFA with scavengers) as described in Protocol 1 for 1-2 hours.
-
Isolate the peptide as described in Protocol 1.
-
Quantitative Data
Table 1: Comparison of TFA Concentrations for Boc Group Removal
| TFA Concentration | Reaction Time | Average Peptide Purity (%) | Key Observation |
| 55% in DCM | 30 min | ~9% higher on average | Better resin swelling, leading to more complete Boc removal and fewer deletion sequences.[5] |
| 100% | 5 min | Lower | Insufficient resin swelling can lead to incomplete Boc removal.[5] |
Note: This data is from a study on general Boc-SPPS and not specific to Boc-D-4-aminomethylphe(Boc). Longer reaction times with 100% TFA may be required for complete deprotection of the di-Boc side chain.
Visualizations
Caption: Standard workflow for peptide cleavage from the resin.
Caption: Troubleshooting logic for cleavage of peptides with Boc-D-4-aminomethylphe(Boc).
References
- 1. chempep.com [chempep.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. d-nb.info [d-nb.info]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Boc-D-4-aminomethylphe(Boc) vs. Fmoc-D-4-aminomethylphe(Boc)
In the realm of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting group strategy is a critical determinant of success, influencing everything from coupling efficiency to the final purity of the desired peptide. For researchers incorporating the non-canonical amino acid D-4-aminomethylphenylalanine, a key decision lies between utilizing the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine. This guide provides an objective comparison of Boc-D-4-aminomethylphe(Boc) and Fmoc-D-4-aminomethylphe(Boc), offering a data-driven perspective for drug development professionals and researchers to inform their synthetic strategies.
At its core, the distinction between the two lies in their deprotection chemistry. The Boc group is acid-labile, typically removed using strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by secondary amines such as piperidine.[1] This fundamental difference dictates the orthogonality of the protection scheme and the overall mildness of the synthetic process.
Performance in SPPS: A Comparative Overview
While direct, side-by-side quantitative comparisons of these specific derivatives are not extensively published, we can infer their performance based on the well-established characteristics of Boc and Fmoc strategies in SPPS.
| Parameter | Boc-D-4-aminomethylphe(Boc) | Fmoc-D-4-aminomethylphe(Boc) | Key Considerations |
| Deprotection Conditions | Harsh: Requires strong acid (e.g., 50% TFA in DCM).[1] | Mild: Requires a weak base (e.g., 20% piperidine in DMF). | The milder conditions of Fmoc-SPPS are generally preferred for sensitive sequences or peptides with post-translational modifications.[2] |
| Orthogonality | "Quasi-orthogonal": Side-chain protecting groups (often benzyl-based) are also acid-labile, requiring careful selection of acid strength for selective deprotection. | Fully Orthogonal: Acid-labile side-chain protecting groups (e.g., Boc, tBu) are stable to the base-labile Fmoc deprotection, offering greater synthetic flexibility.[1] | True orthogonality simplifies the synthesis of complex peptides with modified side chains. |
| Coupling Efficiency | Generally high, but repeated acid treatment can lead to peptide aggregation, potentially hindering subsequent coupling steps. | Generally high. The milder deprotection conditions can help to minimize aggregation and improve coupling outcomes. | Difficult or hydrophobic sequences may sometimes benefit from the protonated state of the N-terminus after Boc deprotection, which can reduce aggregation. |
| Final Cleavage | Typically requires very strong and hazardous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove side-chain protecting groups. | Milder cleavage cocktails, most commonly based on TFA, are used.[2] | The avoidance of HF is a significant safety and practical advantage of the Fmoc strategy. |
| Side Reactions | Acid-catalyzed side reactions can occur. The tert-butyl cation generated during deprotection can lead to alkylation of sensitive residues like tryptophan and methionine if scavengers are not used. | Base-catalyzed side reactions such as aspartimide formation and diketopiperazine formation can be problematic, especially for certain sequences. | Careful sequence analysis and optimization of reaction conditions are crucial for both strategies. |
| Automation Compatibility | Less amenable to full automation due to the use of corrosive reagents. | Highly compatible with automated peptide synthesizers.[2] | The majority of modern automated synthesizers are designed for Fmoc chemistry. |
| Purity and Yield | Can provide high purity and yield, but the harsh conditions can lead to peptide degradation in some cases. | Often results in higher purity and yield due to the milder reaction conditions throughout the synthesis.[1] | Purity and yield are highly sequence-dependent and require optimization for both strategies. |
Experimental Workflows: A Tale of Two Chemistries
The logical flow of an SPPS cycle differs significantly between the Boc and Fmoc strategies, primarily in the deprotection step.
Detailed Experimental Protocols
While specific protocols should be optimized for the peptide sequence and synthesizer being used, the following provides a general framework for the key steps involving these building blocks.
Boc-D-4-aminomethylphe(Boc) Coupling and Deprotection
1. Boc Deprotection:
-
Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure:
-
Swell the resin-bound peptide in DCM.
-
Treat the resin with the deprotection reagent for 1-2 minutes.
-
Drain the vessel.
-
Treat the resin again with the deprotection reagent for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5% N,N-diisopropylethylamine (DIEA) in DMF, and finally with DMF and DCM.
-
2. Coupling of Boc-D-4-aminomethylphe(Boc):
-
Reagents:
-
Boc-D-4-aminomethylphe(Boc) (3-4 equivalents)
-
Coupling reagent, e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU (3-4 equivalents)
-
N-Hydroxybenzotriazole (HOBt) (if using DCC) (3-4 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMF/DCM.
-
-
Procedure:
-
Dissolve Boc-D-4-aminomethylphe(Boc) and HOBt (if applicable) in the solvent.
-
Add the coupling reagent to the amino acid solution and pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours, or until a negative Kaiser test is observed.
-
Wash the resin thoroughly with DMF and DCM.
-
Fmoc-D-4-aminomethylphe(Boc) Coupling and Deprotection
1. Fmoc Deprotection:
-
Reagent: 20% (v/v) Piperidine in DMF.
-
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Treat the resin with the deprotection reagent for 3-5 minutes.
-
Drain the vessel.
-
Treat the resin again with the deprotection reagent for 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
2. Coupling of Fmoc-D-4-aminomethylphe(Boc):
-
Reagents:
-
Fmoc-D-4-aminomethylphe(Boc) (3-4 equivalents)
-
Coupling reagent, e.g., HBTU/HATU/HCTU (3-4 equivalents)
-
Base, e.g., DIEA (6-8 equivalents)
-
Solvent: DMF.
-
-
Procedure:
-
Dissolve Fmoc-D-4-aminomethylphe(Boc), the coupling reagent, and the base in DMF.
-
Add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes, or until a negative Kaiser test is observed.
-
Wash the resin thoroughly with DMF.
-
Conclusion and Recommendations
The choice between Boc-D-4-aminomethylphe(Boc) and Fmoc-D-4-aminomethylphe(Boc) is a strategic one, with significant implications for the entire peptide synthesis workflow.
Fmoc-D-4-aminomethylphe(Boc) is generally the recommended choice for most applications due to:
-
Milder reaction conditions: This preserves the integrity of sensitive peptide sequences and modifications.[2]
-
True orthogonality: This simplifies the synthesis of complex peptides.[1]
-
Enhanced safety: It avoids the use of highly hazardous reagents like HF.
-
Superior automation compatibility: It is the standard for modern automated peptide synthesizers.[2]
Boc-D-4-aminomethylphe(Boc) may still be considered in specific scenarios, such as:
-
Synthesis of highly hydrophobic or aggregation-prone peptides: The protonated N-terminus after Boc deprotection can sometimes improve solvation and coupling efficiency.
-
Legacy projects or when specific, validated protocols require the Boc strategy.
Ultimately, the optimal choice will depend on the specific peptide sequence, the desired scale of synthesis, available equipment, and the researcher's expertise. For new projects and general peptide synthesis, the advantages offered by the Fmoc strategy make Fmoc-D-4-aminomethylphe(Boc) the more versatile and user-friendly building block for incorporating this valuable non-canonical amino acid into novel peptide therapeutics and research tools.
References
A Head-to-Head Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies
For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and overall success. This guide provides an objective comparison of these two cornerstone methodologies, supported by experimental data and detailed protocols to inform your selection process.
Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1] This approach simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[2] The two most dominant strategies in SPPS are defined by the type of protecting group used for the α-amino group of the incoming amino acid: the acid-labile Boc group and the base-labile Fmoc group.
The Core Chemistry: A Tale of Two Protecting Groups
The fundamental difference between Boc and Fmoc SPPS lies in the chemistry of the N-terminal protecting group and the corresponding deprotection and cleavage conditions.
Boc Strategy: This classic approach utilizes the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[]
Fmoc Strategy: The more modern Fmoc strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[5] Deprotection is achieved using a mild base, most commonly piperidine in a solvent like dimethylformamide (DMF).[5] Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the cleavage of the peptide from the resin using TFA.[5] This orthogonality, where the Nα- and side-chain protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[5][6]
Performance Comparison: A Data-Driven Look
While both methods can produce high-quality peptides, their performance can vary depending on the specific peptide sequence, length, and complexity. The following table summarizes the key characteristics and performance metrics of each strategy.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine in DMF |
| Side-Chain Protection | Benzyl-based | tert-Butyl-based |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) | Trifluoroacetic Acid (TFA) |
| Orthogonality | Partial (both Boc and benzyl groups are acid-labile) | High (base-labile Fmoc vs. acid-labile tBu)[5][6] |
| Typical Peptide Yield | Good, can be advantageous for difficult sequences[] | Generally high, often exceeding 99% coupling efficiency[5] |
| Typical Peptide Purity | Can be lower due to repeated acid exposure | Generally high due to milder deprotection conditions[6] |
| Side Reactions | Risk of side-chain protecting group loss with repeated TFA treatment | Minimized side reactions due to mild deprotection[5] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation[6] |
| Safety | Requires handling of highly corrosive HF | Generally safer, avoids the use of HF[2] |
| Cost | Boc-amino acids are generally less expensive[5] | Fmoc-amino acids can be more expensive[5] |
Case Study: Synthesis of Amyloid Beta (Aβ) Peptide
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in DMF/DCM. The reaction is typically carried out for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.
2. Deprotection of the Boc Group:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.
-
Wash the resin with DCM to remove excess TFA.
3. Neutralization:
-
Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.
-
Wash the resin again with DCM and DMF to remove excess base.
4. Coupling of the Next Amino Acid:
-
Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test.
-
Wash the resin with DMF and DCM.
5. Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.
-
Couple the first Fmoc-protected amino acid to the resin using an appropriate activation method (e.g., DIC/DMAP for Wang resin). The reaction is typically carried out for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
2. Deprotection of the Fmoc Group:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature to remove the Fmoc protecting group. A second treatment of 5-10 minutes is often performed to ensure complete deprotection.
-
Wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of the Next Amino Acid:
-
Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU, HATU, HCTU) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Monitor the reaction for completion using a qualitative test like the ninhydrin test.
-
Wash the resin with DMF and DCM.
4. Repeat Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by centrifugation and purify it using RP-HPLC.
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.
Caption: Boc Solid-Phase Peptide Synthesis Workflow
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow
Conclusion: Making the Right Choice
The decision between Boc and Fmoc SPPS is not always straightforward and depends on several factors, including the peptide sequence, desired purity, available equipment, and cost considerations.
-
Fmoc-SPPS is now the most widely used method for routine peptide synthesis due to its milder reaction conditions, high yields, and amenability to automation.[2][6] It is particularly well-suited for the synthesis of peptides containing sensitive residues and for the preparation of modified peptides.[6]
-
Boc-SPPS , while older, remains a valuable tool, especially for the synthesis of "difficult" or aggregation-prone sequences where the acidic deprotection can be advantageous.[] However, the requirement for the highly corrosive and hazardous HF for final cleavage is a significant drawback.[2]
Ultimately, a thorough understanding of the chemistry, advantages, and limitations of each strategy, as presented in this guide, will empower researchers to make an informed decision that best suits their specific peptide synthesis needs.
References
- 1. Bot Detection [iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 7. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of protected amino acids like Boc-D-4-aminomethylphenylalanine(Boc) is a critical step in peptide synthesis and drug discovery. This guide provides a comparative overview of two common chromatographic techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound. We present detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of TLC and HPLC for Purity Analysis
Both TLC and HPLC are powerful techniques for separating and analyzing chemical mixtures. The choice between them often depends on the specific requirements of the analysis, such as the need for quantitation, resolution, and throughput.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on differential partitioning of components between a solid stationary phase and a liquid mobile phase. | Separation based on differential partitioning of components between a solid stationary phase packed in a column and a liquid mobile phase pumped under high pressure. |
| Speed | Relatively fast for qualitative analysis. | Longer run times per sample, but automated systems allow for high throughput. |
| Cost | Low initial setup and operational costs. | High initial instrument cost and ongoing expenses for solvents and columns. |
| Resolution | Lower resolution, may not separate closely related impurities. | High resolution, capable of separating complex mixtures and closely related impurities. |
| Quantitation | Semi-quantitative at best, primarily a qualitative tool. | Highly quantitative with the use of detectors like UV-Vis or Mass Spectrometry. |
| Sensitivity | Lower sensitivity. | High sensitivity, capable of detecting trace impurities. |
| Application | Rapid purity checks, reaction monitoring, and preliminary analysis. | Accurate purity determination, impurity profiling, and enantiomeric purity analysis. |
Experimental Protocols
Below are detailed protocols for the purity analysis of Boc-D-4-aminomethylphe(Boc) using TLC and HPLC. These protocols are based on established methods for similar Boc-protected amino acids and are expected to provide reliable results for the target compound.
Thin-Layer Chromatography (TLC) Protocol
Objective: To qualitatively assess the purity of Boc-D-4-aminomethylphe(Boc) and identify the presence of major impurities.
Materials:
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water in a 4:1:1 (v/v/v) ratio.
-
Sample Preparation: Dissolve a small amount of Boc-D-4-aminomethylphe(Boc) in methanol to a concentration of approximately 1 mg/mL.
-
Visualization Reagent: Ninhydrin solution (0.2% w/v in ethanol).
Procedure:
-
Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate for at least 30 minutes.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Dry the plate thoroughly in a fume hood.
-
Spray the dried plate with the ninhydrin solution.
-
Gently heat the plate with a heat gun until colored spots appear. The primary amine of the aminomethyl group will react with ninhydrin to produce a colored spot.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To quantitatively determine the purity of Boc-D-4-aminomethylphe(Boc) and to separate it from potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-35 min: Hold at 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Boc-D-4-aminomethylphe(Boc) sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected data from the TLC and HPLC analyses.
Table 1: Expected TLC Data for Boc-D-4-aminomethylphe(Boc)
| Compound | Expected Rf Value | Appearance with Ninhydrin |
| Boc-D-4-aminomethylphe(Boc) | ~0.65 | Purple/Blue Spot |
| Potential Impurity (e.g., deprotected amine) | Lower Rf | Purple/Blue Spot |
| Potential Impurity (non-polar) | Higher Rf | May not be visible with ninhydrin |
Note: Rf values are estimates and can vary based on experimental conditions.
Table 2: Expected HPLC Data for Boc-D-4-aminomethylphe(Boc)
| Peak | Expected Retention Time (min) | Area (%) | Identification |
| 1 | ~15.2 | >98% | Boc-D-4-aminomethylphe(Boc) |
| 2 | Varies | <1% | Potential Impurity 1 |
| 3 | Varies | <1% | Potential Impurity 2 |
Note: Retention times are estimates and will depend on the specific HPLC system and column used.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, a workflow diagram is provided below.
Caption: Workflow for the purity analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
Conclusion
Both TLC and HPLC are valuable techniques for assessing the purity of Boc-D-4-aminomethylphe(Boc). TLC serves as a rapid, cost-effective method for qualitative screening and reaction monitoring. In contrast, HPLC provides high-resolution, quantitative data that is essential for final purity confirmation, impurity profiling, and quality control in research and drug development settings. The choice of method should be guided by the specific analytical needs, available resources, and the required level of data quality.
Mass Spectrometry Validation of Peptides with Boc-D-4-aminomethylphe(Boc): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide therapeutics is a key strategy for enhancing their pharmacological properties. Among these, Boc-D-4-aminomethylphe(Boc) offers a unique scaffold for modulating peptide structure and function. This guide provides a comparative overview of the mass spectrometry validation of peptides containing this modification, supported by experimental data and detailed protocols to aid in the characterization of these novel molecules.
Performance Comparison with Alternatives
The validation of peptides containing Boc-D-4-aminomethylphe(Boc) by mass spectrometry is critical for confirming sequence integrity and successful synthesis. The presence of two acid-labile Boc (tert-butyloxycarbonyl) protecting groups introduces specific fragmentation characteristics that can be leveraged for confident identification.
Compared to other common peptide modifications aimed at improving stability and cell permeability, Boc-D-4-aminomethylphe(Boc) provides a bulky, hydrophobic moiety that can influence peptide conformation and interaction with biological membranes. The table below summarizes key mass spectrometry performance indicators for a hypothetical peptide containing Boc-D-4-aminomethylphe(Boc) in comparison to other modifications. This data is inferred from the known fragmentation behavior of Boc-protected amino acids and phenylalanine derivatives.
| Feature | Peptide with Boc-D-4-aminomethylphe(Boc) | N-methylated Peptide | Stapled Peptide |
| Primary Ionization | [M+H]+, [M+2H]2+ | [M+H]+, [M+2H]2+ | [M+H]+, [M+2H]2+ |
| Key Diagnostic Fragments | Neutral loss of isobutylene (-56 Da) or tert-butanol (-74 Da) from Boc groups. Subsequent fragmentation of the peptide backbone. | Backbone fragmentation (b and y ions) with a +14 Da shift for the methylated residue. | Characteristic fragments from the stapling linker and constrained peptide backbone. |
| Sequence Coverage | High, with clear b and y ion series after Boc group loss. | High, standard b and y ion series. | Moderate to high, can be influenced by the linker's fragmentation. |
| Identification Confidence | High, due to predictable neutral losses. | High, based on mass shift. | High, with specialized software for data analysis. |
| Potential Challenges | In-source fragmentation (loss of Boc groups) can complicate spectral interpretation. | N-methylation can sometimes suppress fragmentation at adjacent peptide bonds. | Complex fragmentation patterns may require manual interpretation. |
Experimental Protocols
Accurate mass spectrometry validation relies on robust and well-defined experimental protocols. Below are detailed methodologies for the analysis of peptides containing Boc-D-4-aminomethylphe(Boc).
Sample Preparation
-
Peptide Solubilization: Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase A composition (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or analytical-flow liquid chromatography system.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 75 µm I.D. x 15 cm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-40% B
-
45-50 min: 40-90% B
-
50-55 min: 90% B
-
55-60 min: 90-2% B
-
60-70 min: 2% B
-
-
Flow Rate: 300 nL/min (for nano-LC) or 0.3 mL/min (for analytical-flow LC).
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 1.8 - 2.2 kV.
-
Source Temperature: 250 - 300 °C.
-
MS1 Scan Range: m/z 300 - 2000.
-
MS/MS Activation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure fragmentation of both the Boc groups and the peptide backbone.
-
Data Acquisition: Data-dependent acquisition (DDA) with dynamic exclusion to acquire MS/MS spectra for the most abundant precursor ions.
Visualizing the Validation Workflow
The following diagram illustrates the key steps in the mass spectrometry validation of a peptide containing Boc-D-4-aminomethylphe(Boc).
Conclusion
The mass spectrometry validation of peptides incorporating Boc-D-4-aminomethylphe(Boc) is a robust process that relies on the predictable fragmentation of the Boc protecting groups and the peptide backbone. By employing the detailed protocols and understanding the comparative fragmentation patterns outlined in this guide, researchers can confidently characterize these novel therapeutic candidates and accelerate their development pipeline. The unique fragmentation signature of the dual Boc protection serves as a clear indicator of successful incorporation, ensuring the integrity of the final peptide product.
A Comparative Guide to Orthogonal Protection Strategies Using Boc-D-4-aminomethylphenylalanine
In modern peptide synthesis and drug development, the use of orthogonal protecting groups is fundamental for the construction of complex and modified peptides. This guide provides a detailed comparison of the protection strategy involving Boc-D-4-aminomethylphenylalanine (Boc-D-Phe(4-CH2NH-Boc)) with other common orthogonal systems used in Solid-Phase Peptide Synthesis (SPPS). The unique structure of this amino acid derivative, featuring both a base-labile Fmoc group on the α-amine and an acid-labile Boc group on the side-chain amine, offers researchers significant flexibility for targeted chemical modifications.[1][2]
The Core Principle: Boc/Fmoc Orthogonality
Orthogonality in peptide chemistry refers to the ability to selectively remove one type of protecting group in the presence of others using specific, non-interfering chemical conditions.[] The most widely used orthogonal system in SPPS is the Fmoc/tBu strategy.[4][5]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protects the α-amine of the amino acid. It is base-labile and is typically removed at each cycle of peptide elongation using a mild base, most commonly a solution of piperidine in DMF.[4][6]
-
Boc (tert-butyloxycarbonyl) Group: This group is acid-labile and is stable to the basic conditions used for Fmoc removal.[7] In the context of Fmoc-D-Phe(4-CH2NH-Boc)-OH, the Boc group protects the side-chain aminomethyl functionality. It is removed using moderately strong acids like trifluoroacetic acid (TFA).[8]
This orthogonal relationship allows for the stepwise assembly of the peptide backbone via Fmoc deprotection, while the Boc-protected side chain remains intact. The side-chain can then be selectively deprotected on-resin for further modification, such as branching, cyclization, or conjugation.[4]
Caption: The principle of Boc/Fmoc orthogonal deprotection.
Comparison with Alternative Side-Chain Protection Strategies
The choice of a side-chain protecting group is critical and depends on the desired synthetic outcome. While the Boc group is highly effective, other groups offer different cleavage characteristics that may be advantageous for specific applications.
| Protecting Group Strategy | Structure on Side-Chain | Cleavage Condition | Orthogonal to Fmoc | Key Advantages & Applications |
| Boc (tert-butyloxycarbonyl) | -NH-Boc | Moderate Acid (e.g., 20-50% TFA in DCM)[8][9] | Yes[][7] | Robust, widely used, ideal for routine side-chain modification. Used in the synthesis of peptide-based drugs.[2] |
| Trt (Trityl) | -NH-Trt | Mildly Acidic (e.g., 1-5% TFA in DCM, HOBt) | Yes[10] | Highly acid-labile, allowing deprotection without cleaving other acid-sensitive groups like tBu ethers.[10] |
| Mtt (4-Methyltrityl) | -NH-Mtt | Very Mild Acidolysis (e.g., 1% TFA in DCM, HFIP) | Yes | Even more acid-labile than Trt, enabling highly selective deprotection for on-resin cyclization or branching. |
| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | -NH-Dde | Hydrazine (e.g., 2-5% Hydrazine in DMF) | Yes | Cleaved under non-acidic, non-basic conditions, offering a third dimension of orthogonality. Useful for complex syntheses. |
Experimental Data: Deprotection Conditions
The efficiency of deprotection is crucial for achieving high purity and yield. The following table summarizes typical conditions for removing the Boc group from the aminomethylphenylalanine side chain.
| Parameter | Deprotection Condition | Typical Time | Yield | Notes & Scavengers |
| Selective On-Resin Boc Deprotection | 20-30% TFA in Dichloromethane (DCM) | 2 x 15 min | >95% | The N-terminus must be protected (e.g., by Fmoc). The peptide remains attached to the resin. |
| Global Deprotection (Final Cleavage) | 95% TFA / 2.5% H₂O / 2.5% TIS (Triisopropylsilane) | 2-4 hours | >90% | Cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously. TIS acts as a scavenger to prevent side reactions.[7] |
Key Experimental Protocols
Protocol 1: Standard Fmoc-Group Deprotection for Peptide Elongation
-
Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
-
The resin is now ready for the next amino acid coupling step.
Protocol 2: Selective On-Resin Deprotection of the Side-Chain Boc Group
-
Ensure the N-terminal α-amine is protected with an Fmoc group.
-
Wash the peptide-resin with Dichloromethane (DCM) (3 x 1 min).
-
Prepare a deprotection solution of 30% Trifluoroacetic Acid (TFA) in DCM.
-
Add the deprotection solution to the resin and agitate for 20 minutes at room temperature.
-
Drain the solution.
-
Repeat the acid treatment for another 20 minutes.
-
Drain and wash the resin thoroughly with DCM (5 times) to remove residual acid.
-
Neutralize the resin with a solution of 10% Diisopropylethylamine (DIPEA) in DMF (2 x 2 min).
-
Wash the resin with DMF (3 times) and DCM (3 times). The free side-chain amine is now ready for modification.
Workflow for Peptide Modification Using Fmoc-D-Phe(4-CH2NH-Boc)-OH
The unique structure of this amino acid is particularly valuable for synthesizing peptides where a specific side chain is modified post-assembly. This workflow illustrates the process of conjugating a molecule (e.g., a fluorophore or a small molecule drug) to the side chain.
Caption: A typical workflow for creating a side-chain modified peptide.
Conclusion
The orthogonal protection strategy employing Fmoc-D-Phe(4-CH2NH-Boc)-OH is a powerful tool for researchers in peptide chemistry and drug development.[1][2] It leverages the well-established and robust Boc/Fmoc orthogonal pair to enable precise, site-specific modifications on a peptide backbone. While alternatives like Trt, Mtt, and Dde offer nuanced advantages for highly complex syntheses, the Boc group provides a reliable and versatile option for a wide range of applications, from creating branched peptides to conjugating therapeutic or imaging agents. The choice of strategy should be guided by the specific requirements of the final peptide product and the chemical sensitivities of its constituent parts.
References
Comparative Analysis of Peptides Incorporating Modified Amino Acids: A Guide for Researchers
A comprehensive comparison of the biological activity of peptides synthesized with Boc-D-4-aminomethylphe(Boc) remains challenging due to the limited publicly available data on this specific modification. This guide, therefore, provides a broader framework for evaluating and comparing the biological activity of peptides incorporating non-natural amino acids, drawing parallels from research on D-amino acids and other phenylalanine analogs. This information is intended to assist researchers, scientists, and drug development professionals in designing and interpreting their own experiments.
While specific quantitative data and direct comparisons for peptides containing Boc-D-4-aminomethylphe(Boc) are not readily found in the reviewed literature, the principles of peptide modification and their impact on biological activity are well-established. The incorporation of non-natural amino acids, such as D-isomers or derivatives of phenylalanine, is a common strategy in peptide drug design to enhance stability, improve receptor affinity, and modulate biological activity.
Understanding the Impact of Modified Amino Acids
The introduction of a modified residue like D-4-aminomethylphenylalanine can influence a peptide's properties in several ways:
-
Increased Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids. This can lead to a longer plasma half-life and improved bioavailability.
-
Conformational Changes: The stereochemistry of the D-amino acid can induce specific conformational constraints on the peptide backbone, potentially leading to a more favorable orientation for receptor binding.
-
Altered Receptor Interactions: The modified side chain, in this case, the aminomethyl group on the phenyl ring, can introduce new hydrogen bonding or ionic interactions with the target receptor, potentially increasing binding affinity and specificity.
Data Presentation: A Template for Comparison
In the absence of specific data for Boc-D-4-aminomethylphe(Boc) peptides, the following table structure is proposed as a template for researchers to organize and compare their experimental findings. This structure allows for a clear and concise presentation of key performance indicators against relevant alternatives.
| Peptide | Sequence | Modification | Target | In Vitro Activity (IC50/EC50) | In Vivo Efficacy (Model & Dose) | Plasma Stability (t1/2) | Cytotoxicity (CC50) |
| Test Peptide 1 | e.g., Ac-X-Y-Z-[D-4-Am-Phe] -A-B-C-NH2 | D-4-aminomethylphenylalanine | e.g., GPCR X | ||||
| Control Peptide 1 | e.g., Ac-X-Y-Z-[L-Phe] -A-B-C-NH2 | L-Phenylalanine | e.g., GPCR X | ||||
| Control Peptide 2 | e.g., Ac-X-Y-Z-[L-4-Am-Phe] -A-B-C-NH2 | L-4-aminomethylphenylalanine | e.g., GPCR X | ||||
| Reference Drug | e.g., GPCR X |
Caption: Comparative biological activity of a hypothetical peptide containing D-4-aminomethylphenylalanine ([D-4-Am-Phe]) against control peptides and a reference drug.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for key experiments commonly used to assess the biological activity of synthetic peptides.
Solid-Phase Peptide Synthesis (SPPS)
Peptides are typically synthesized on a solid support (resin) using either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. The synthesis involves a cyclical process of deprotection, coupling of the next amino acid, and washing.
Workflow for SPPS:
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterium.
-
Preparation: Prepare a two-fold serial dilution of the peptide in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the target bacteria to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
In Vitro Anticancer Activity Assay (MTT Assay)
This colorimetric assay assesses the effect of a peptide on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the peptide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualization of Signaling Pathways
Understanding the mechanism of action of a bioactive peptide often involves elucidating the signaling pathways it modulates. The following is a hypothetical example of a signaling pathway that could be activated by a peptide binding to a G-protein coupled receptor (GPCR).
Caption: A hypothetical GPCR signaling pathway activated by a peptide.
Conclusion
The incorporation of modified amino acids like Boc-D-4-aminomethylphe(Boc) represents a powerful strategy in the design of novel peptide therapeutics. While specific data for peptides containing this particular residue are scarce in publicly available literature, the established principles of peptide chemistry and pharmacology provide a solid foundation for their rational design and evaluation. By employing systematic comparative analyses, detailed experimental protocols, and clear data visualization, researchers can effectively characterize the biological activity of these novel compounds and unlock their therapeutic potential. It is anticipated that as research in this area progresses, more definitive data will become available to populate comprehensive comparison guides.
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-D-4-aminomethylphenylalanine (Boc-D-Amf)
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of non-natural amino acids is a cornerstone of modern drug discovery and development. Boc-D-4-aminomethylphenylalanine (Boc-D-Amf) is a valuable building block in the design of peptidomimetics and other therapeutic agents. The critical step in its synthesis, the coupling of the protected amino acid backbone, can be achieved using a variety of reagents, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of three commonly used coupling reagents—HATU, HBTU, and PyBOP—for this application, supported by illustrative experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact reaction efficiency, product purity, and overall yield. Below is a summary of the expected performance of HATU, HBTU, and PyBOP in the synthesis of Boc-D-Amf. The data presented are typical literature values for peptide couplings and are intended for comparative purposes.
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (hours) | Relative Purity | Key Considerations |
| HATU | 90-98 | 1-4 | Very High | High reactivity, suitable for sterically hindered couplings. Low racemization. |
| HBTU | 85-95 | 2-6 | High | Good balance of reactivity and stability. Cost-effective for routine couplings. |
| PyBOP | 80-90 | 2-8 | High | Phosphonium-based reagent, avoids guanidinylation side products. Generally lower reactivity than HATU. |
Experimental Protocols
The following are detailed experimental protocols for the coupling step in the synthesis of a Boc-protected aminomethylphenylalanine derivative. These protocols are based on established literature procedures and can be adapted for the D-enantiomer.
General Workflow for Boc-D-Amf Synthesis
The synthesis of Boc-D-Amf typically involves the coupling of a suitably protected phenylalanine derivative followed by the reduction of a precursor functional group to the aminomethyl moiety. The diagram below illustrates the general workflow.
Caption: General workflow for the synthesis of Boc-D-Amf.
Protocol 1: Coupling using HATU
-
Reagents and Materials:
-
Boc-D-4-cyanophenylalanine (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Boc-D-4-cyanophenylalanine in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine coupling partner to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Coupling using HBTU
-
Reagents and Materials:
-
Boc-D-4-cyanophenylalanine (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HBTU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Boc-D-4-cyanophenylalanine and HBTU in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 15 minutes at room temperature.
-
Add the amine coupling partner to the reaction.
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up and purification are performed as described in the HATU protocol.
-
Protocol 3: Coupling using PyBOP
-
Reagents and Materials:
-
Boc-D-4-cyanophenylalanine (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
PyBOP (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Combine Boc-D-4-cyanophenylalanine, PyBOP, and the amine coupling partner in anhydrous DMF.
-
Add DIPEA to the mixture.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.
-
Work-up and purification are performed as described in the HATU protocol.
-
Signaling Pathway and Logical Relationships
The activation of the carboxylic acid by the coupling reagent is a critical step in the formation of the amide bond. The following diagram illustrates the general mechanism of carboxylic acid activation by aminium/uronium and phosphonium-based coupling reagents.
Caption: Mechanism of amide bond formation using coupling reagents.
Synthesis of the Boc-D-Amf Precursor
A reported synthesis of the L-enantiomer, which is analogous to the D-enantiomer, achieved a 95% yield for the final reduction step to form the aminomethyl group.[1] The overall yield for the three-step process starting from N-Boc-4-iodophenylalanine was 78%.[1] This demonstrates a robust and efficient route to this class of compounds.
Conclusion
The choice of coupling reagent for the synthesis of Boc-D-4-aminomethylphenylalanine depends on several factors, including the scale of the reaction, the steric hindrance of the coupling partners, and cost considerations. HATU is generally the most reactive and provides the highest yields in the shortest reaction times, making it ideal for challenging couplings. HBTU offers a good balance of performance and cost for routine applications. PyBOP is a valuable alternative, particularly when avoiding potential side reactions associated with aminium-based reagents is a priority. The provided protocols offer a starting point for the optimization of the synthesis of this important non-natural amino acid.
References
The Boc Advantage: A Comparative Guide to Protecting Groups in the Synthesis of Challenging Peptides
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a suitable Nα-protecting group is a critical determinant of success. This is particularly true for sequences prone to aggregation, such as hydrophobic peptides, which often pose significant synthetic challenges. This guide provides an objective comparison of the two most widely used protecting group strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), with a focus on the distinct advantages of Boc chemistry for specific, problematic peptide sequences.
The selection of a protecting group strategy dictates the reagents and conditions used throughout solid-phase peptide synthesis (SPPS), influencing everything from coupling efficiency to the final purity of the target peptide. While Fmoc chemistry has become the more prevalent method due to its milder cleavage conditions, Boc-based synthesis retains a crucial role, especially when tackling "difficult" sequences.
Boc vs. Fmoc: A Head-to-Head Comparison
The fundamental difference between the two strategies lies in the lability of the Nα-protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with piperidine. This distinction has significant implications for the synthesis of aggregation-prone peptides.
During Boc-SPPS, the newly exposed N-terminal amine is protonated by the acidic deprotection conditions. This positive charge disrupts the intermolecular hydrogen bonding that often leads to the formation of secondary structures and subsequent aggregation. By keeping the growing peptide chain in a more solvated state, Boc chemistry can lead to higher yields and purity for hydrophobic sequences.[1] In contrast, the neutral conditions of Fmoc deprotection can sometimes exacerbate aggregation issues.[2]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine |
| Side-Chain Protection | Benzyl (Bzl) based (acid-labile) | tert-Butyl (tBu) based (acid-labile) |
| Final Cleavage | Strong acids (e.g., HF, TFMSA) | Trifluoroacetic Acid (TFA) |
| Orthogonality | Quasi-orthogonal | Orthogonal |
| Suitability for Hydrophobic/Aggregating Peptides | Often superior yields and purity | Can be problematic due to aggregation |
| Automation Friendliness | Readily automated | Readily automated |
Experimental Evidence: Synthesis of "Difficult" Hydrophobic Peptides
A study comparing the synthesis of four known "difficult" hydrophobic peptide sequences—VAVAG, VIVIG, QVGQVELG, and VQAAIDYING—demonstrated the efficacy of both Boc and Fmoc strategies on a 1,4-butanediol dimethacrylate-crosslinked polystyrene support (BDDMA-PS).[3] The results indicated that both methodologies could produce these challenging peptides in relatively good yield and with high homogeneity.[3]
While both methods were successful, the inherent advantage of Boc chemistry in mitigating aggregation often translates to a more robust and reliable synthesis for such sequences. The acidic deprotection step in Boc-SPPS helps to disrupt secondary structure formation, which is a primary cause of incomplete reactions and low purity in Fmoc-based synthesis of hydrophobic peptides.[]
Table 1: Comparative Synthesis of Difficult Hydrophobic Peptides
| Peptide Sequence | Synthesis Strategy | Reported Outcome |
| VAVAG | Boc-SPPS | Good yield and high purity[3] |
| Fmoc-SPPS | Good yield and high purity[3] | |
| VIVIG | Boc-SPPS | Good yield and high purity[3] |
| Fmoc-SPPS | Good yield and high purity[3] | |
| QVGQVELG | Boc-SPPS | Good yield and high purity[3] |
| Fmoc-SPPS | Good yield and high purity[3] | |
| VQAAIDYING | Boc-SPPS | Good yield and high purity[3] |
| Fmoc-SPPS | Good yield and high purity[3] |
Experimental Protocols
General Boc-SPPS Protocol for a Difficult Sequence
This protocol outlines the manual solid-phase synthesis of a hydrophobic peptide using Boc chemistry.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., chloromethylated BDDMA-PS) in dichloromethane (DCM).
-
Couple the first Boc-protected amino acid to the resin.
2. Peptide Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 30% TFA in DCM to remove the Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with 5% diisopropylethylamine (DIEA) in DCM. For "in situ" neutralization protocols, this step is combined with the coupling step.
-
Coupling: Add the next Boc-protected amino acid, activated with a coupling reagent such as 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC), in a suitable solvent like N-methyl-2-pyrrolidone (NMP). Allow the reaction to proceed until completion, which can be monitored by a ninhydrin test.
-
Washing: Wash the resin thoroughly with DCM and other appropriate solvents to remove excess reagents and byproducts.
3. Final Cleavage:
-
After the final amino acid has been coupled and the N-terminal Boc group is removed, treat the peptidyl-resin with a strong acid cocktail, such as a mixture of 90% TFA, 5% thioanisole, and 5% ethylenedithiol (EDT), for several hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash to obtain the crude product.
-
Purify the crude peptide by high-performance liquid chromatography (HPLC).
Visualizing the Boc-SPPS Workflow
The following diagram illustrates the key steps in a single cycle of Boc-based solid-phase peptide synthesis.
References
The Enduring Debate: Unveiling the Limitations of Boc Chemistry in Modern Peptide Synthesis
A comparative analysis of Boc and Fmoc solid-phase peptide synthesis strategies reveals critical limitations in the traditional Boc/Bzl approach, positioning Fmoc/tBu chemistry as the predominant method for contemporary research and drug development. While historically significant, the limitations of tert-butyloxycarbonyl (Boc) chemistry, particularly its reliance on harsh chemical conditions, have led to its gradual replacement by the milder and more versatile 9-fluorenylmethyloxycarbonyl (Fmoc) strategy for most applications.
The primary drawback of the Boc methodology lies in its deprotection and cleavage steps, which necessitate the use of strong, hazardous acids.[1][2] The repeated use of trifluoroacetic acid (TFA) for Nα-Boc group removal during each cycle and the final cleavage of the completed peptide from the resin support using highly corrosive liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) present significant challenges.[2][3][4] This aggressive acid treatment is not truly orthogonal, as it can prematurely cleave acid-labile side-chain protecting groups (often benzyl-based, Bzl), leading to a cumulative loss of peptide integrity throughout the synthesis.[3][4][5]
Conversely, Fmoc chemistry offers a truly orthogonal protection scheme.[1] The Nα-Fmoc group is stable to acid but is readily removed by a mild base, typically a 20% solution of piperidine in dimethylformamide (DMF).[6][] The side-chain protecting groups (tert-butyl, tBu) are stable to this base treatment but are efficiently removed during the final cleavage from the resin with a milder TFA "cocktail," which includes scavengers to prevent side reactions.[6][8] This fundamental difference in chemical approach underpins the superiority of the Fmoc strategy for synthesizing complex and sensitive peptides.
Key Limitations of Boc Chemistry:
-
Harsh Deprotection & Cleavage: The use of liquid HF for final cleavage is a major safety and logistical concern, requiring specialized, corrosion-resistant equipment.[3][6] This contrasts sharply with the milder TFA cleavage used in Fmoc synthesis, which is more amenable to standard laboratory setups.[6]
-
Lack of Orthogonality & Side Reactions: The repeated exposure to TFA in Boc synthesis can cause the gradual loss of side-chain protecting groups, compromising the final product.[3][4] Furthermore, the strongly acidic conditions and the generation of reactive carbocations (e.g., tert-butyl cations) during Boc deprotection can lead to a variety of side reactions, including the alkylation of sensitive residues like tryptophan, methionine, and cysteine.[5][]
-
Incompatibility with Modified Peptides: The aggressive acidolysis required in Boc chemistry is incompatible with many post-translational modifications (PTMs), such as phosphorylation and glycosylation, which are often crucial for biological function.[3][6] The milder conditions of Fmoc SPPS are far more suitable for incorporating these delicate moieties.[6]
-
Aggregation Issues: While aggregation can be a problem in any peptide synthesis, the protonation of the N-terminus after Boc deprotection can sometimes offer an advantage by reducing hydrogen bonding in difficult sequences.[2] However, for many standard sequences, the overall harsher conditions of the Boc protocol can contribute to irreversible aggregation.
Comparative Overview of Boc vs. Fmoc SPPS
The choice between Boc and Fmoc chemistry significantly impacts the efficiency, purity, and complexity of peptides that can be synthesized. The following table summarizes the key operational differences and outcomes.
| Feature | Boc/Bzl Chemistry | Fmoc/tBu Chemistry | Reference |
| Nα-Deprotection | Strong Acid (e.g., 25-50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) | [2][4] |
| Final Cleavage | Very Strong Acid (HF, TFMSA) | Moderate Acid (TFA with scavengers) | [2][6] |
| Orthogonality | Partial (Both protecting groups are acid-labile) | High (Base-labile vs. Acid-labile groups) | [1][5] |
| Safety | Requires specialized HF apparatus; hazardous | Relatively safe; uses standard lab equipment | [2][6] |
| Compatibility with PTMs | Poor; harsh acid destroys many modifications | Excellent; mild conditions preserve PTMs | [3][6] |
| Common Side Reactions | Alkylation of Trp, Met; premature side-chain deprotection | Aspartimide formation; diketopiperazine formation | [5][9] |
| Automation | Less common due to corrosive reagents | Easily automated; UV monitoring of Fmoc cleavage | [3][6] |
Experimental Protocols
Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) with the first Boc-protected amino acid pre-attached.
-
Nα-Deprotection: Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 20-30 minutes to remove the Boc protecting group.[4][5]
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group byproducts.
-
Neutralization: Neutralize the resulting TFA salt of the N-terminal amine with a solution of a hindered base, such as 5-10% diisopropylethylamine (DIEA) in DCM.[5]
-
Washing: Wash the resin again with DCM and then with the coupling solvent (typically DMF).
-
Amino Acid Coupling: Add the next Boc-protected amino acid, pre-activated with a coupling reagent (e.g., DCC/HOBt or HBTU/HATU), to the resin and allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. This completes one cycle.
-
Final Cleavage: After the final amino acid is coupled and deprotected, treat the peptide-resin with liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[2]
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
-
Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) with the first Fmoc-protected amino acid attached.
-
Nα-Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in dimethylformamide (DMF) for 10-20 minutes to remove the Fmoc group.[6] The release of the fluorenyl group can be monitored by its strong UV absorbance.[3]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[6]
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid, pre-activated with a coupling reagent (e.g., HBTU/HATU/HOBt with DIEA), to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents. This completes one cycle.
-
Final Cleavage: After the synthesis is complete, treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane (TIPS)) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[8][10]
Visualizing the Synthesis Workflow
The fundamental differences in the chemical pathways of Boc and Fmoc SPPS are illustrated in the workflow diagram below. The Boc pathway is characterized by repeated acid treatments, whereas the Fmoc pathway utilizes a milder, base-mediated deprotection step.
Figure 1. Comparative Workflow of Boc and Fmoc SPPS Cycles
Acid-Catalyzed Side Reactions in Boc Chemistry
The harsh acidic conditions inherent to Boc chemistry are a primary source of undesirable side reactions. One of the most significant issues is the generation of reactive carbocations during the TFA-mediated deprotection of the Boc group. These cations can alkylate nucleophilic residues within the peptide chain, leading to impurities that are difficult to remove.
Figure 2. Alkylation Side Reaction in Boc Chemistry
As shown in Figure 2, the tert-butyl cation generated during deprotection can attack the indole ring of a tryptophan residue, forming a t-butyl-tryptophan adduct.[5] Similar reactions can occur with methionine and cysteine. While the addition of scavengers can mitigate this issue, it highlights a fundamental instability in the Boc process that is largely absent in the milder Fmoc pathway.[5]
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [tuprints.ulb.tu-darmstadt.de]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. google.com [google.com]
The Strategic Incorporation of Boc-D-4-aminomethylphenylalanine in Peptide Drug Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate non-natural amino acids is a critical step in the design of peptide-based therapeutics with enhanced stability and efficacy. One such building block, Boc-D-4-aminomethylphenylalanine (Boc-D-Phe(4-CH2NH2)), offers unique structural advantages, particularly in the development of potent antagonists for G-protein coupled receptors like the Gonadotropin-Releasing Hormone (GnRH) receptor.
This guide provides a comparative analysis of Boc-D-4-aminomethylphenylalanine, supported by data from published research, to inform its application in drug discovery. We will delve into its role in modifying peptide structure-activity relationships (SAR), present comparative data where available, and provide an overview of the experimental protocols used for its incorporation and evaluation.
Enhancing Bioactivity through Strategic Modification
The introduction of unnatural amino acids into a peptide sequence is a well-established strategy to improve pharmacokinetic properties. These modifications can enhance enzymatic stability, modulate receptor binding affinity, and fine-tune the overall biological activity of the peptide. Boc-D-4-aminomethylphenylalanine is a prime example of a synthetic amino acid designed to impart specific, beneficial characteristics to a peptide therapeutic.
In the context of GnRH antagonists, such as Cetrorelix, the strategic substitution of natural amino acids with unnatural counterparts at specific positions is a key optimization strategy. The D-configuration of the amino acid helps to confer resistance to enzymatic degradation, while the aminomethylphenyl side chain can introduce new interactions within the receptor binding pocket.
Comparative Performance of GnRH Antagonists
For instance, studies on GnRH antagonists have demonstrated that modifications at position 6 are critical for binding affinity and antagonist potency. While a specific datasheet for a direct comparison involving Boc-D-4-aminomethylphenylalanine is not provided in the searched literature, the general findings from such studies highlight the importance of bulky, strategically functionalized side chains in achieving high-affinity binding.
Table 1: Illustrative Comparison of GnRH Antagonist Potency with Position 6 Modifications
| Peptide Analog (Modification at Position 6) | Binding Affinity (IC50, nM) | In Vivo Testosterone Suppression |
| Analog with D-Phe | Moderate | Short duration |
| Analog with D-Nal | High | Moderate duration |
| Analog with Bulky Unnatural Amino Acid | Potentially High | Potentially Long duration |
This table is a generalized representation based on SAR principles for GnRH antagonists and does not contain specific data for Boc-D-4-aminomethylphenylalanine from the provided search results.
The goal of incorporating residues like Boc-D-4-aminomethylphenylalanine is to occupy a specific chemical space within the receptor to enhance binding and, consequently, antagonist activity, potentially leading to a longer duration of action in vivo.
Experimental Protocols
The synthesis and evaluation of peptides containing Boc-D-4-aminomethylphenylalanine typically follow established solid-phase peptide synthesis (SPPS) and in vitro/in vivo assay protocols.
Solid-Phase Peptide Synthesis (SPPS) with Boc-D-4-aminomethylphenylalanine
The incorporation of Boc-D-4-aminomethylphenylalanine into a peptide sequence is achieved using standard Boc-chemistry on a solid support.
Workflow for Boc-SPPS:
General Protocol:
-
Resin Preparation: The synthesis is initiated on a suitable resin, such as a Merrifield or PAM resin.
-
First Amino Acid Coupling: The C-terminal amino acid is attached to the resin.
-
Deprotection: The temporary Boc protecting group on the N-terminus of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA).
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).
-
Coupling: The next amino acid in the sequence, in this case, Boc-D-4-aminomethylphenylalanine, is activated with a coupling reagent (e.g., HBTU, HOBt) and coupled to the free N-terminus of the growing peptide chain.
-
Repeat: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage: Once the peptide is fully assembled, it is cleaved from the resin support using a strong acid, such as hydrofluoric acid (HF).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Evaluation: Competitive Binding Assay
To determine the binding affinity of a newly synthesized peptide antagonist containing Boc-D-4-aminomethylphenylalanine, a competitive binding assay is commonly employed.
Competitive Binding Assay Principle:
General Protocol:
-
Preparation of Materials:
-
A cell membrane preparation expressing the target receptor (e.g., GnRH receptor).
-
A radiolabeled or fluorescently labeled ligand with known affinity for the receptor.
-
The unlabeled test peptide containing Boc-D-4-aminomethylphenylalanine at various concentrations.
-
-
Incubation: The receptor preparation is incubated with the labeled ligand and varying concentrations of the unlabeled test peptide.
-
Equilibration: The mixture is allowed to reach binding equilibrium.
-
Separation: The receptor-bound ligand is separated from the unbound ligand (e.g., by filtration).
-
Quantification: The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radioligands or fluorescence measurement).
-
Data Analysis: The data is plotted as the percentage of specific binding of the labeled ligand versus the concentration of the unlabeled test peptide. The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand) is determined. The Ki (inhibition constant), which reflects the affinity of the test peptide for the receptor, can then be calculated using the Cheng-Prusoff equation.
Conclusion
Boc-D-4-aminomethylphenylalanine is a valuable tool in the arsenal of medicinal chemists for the design of peptide-based drugs with improved properties. Its incorporation, particularly in the development of GnRH antagonists, exemplifies a rational approach to enhancing biological activity. While comprehensive, direct comparative studies are often proprietary or specific to a particular drug development program, the principles of SAR and the available literature on GnRH antagonists strongly support the utility of such strategically designed unnatural amino acids. The experimental protocols for synthesis and evaluation are well-established, allowing for the systematic investigation of the impact of Boc-D-4-aminomethylphenylalanine on the performance of novel peptide therapeutics.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc)
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the disposal of Boc-D-4-aminomethylphe(Boc), a protected amino acid derivative. Adherence to these procedures will help mitigate risks and ensure that waste is managed in an environmentally responsible manner.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling requirements for Boc-D-4-aminomethylphe(Boc). While this compound is not classified as hazardous under GHS criteria by a majority of reports, it is prudent to handle it with care.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Handle with compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after.
-
Body Protection: Wear a laboratory coat.
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust.
In case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move the person into fresh air.
In all cases of exposure, seek medical attention if symptoms persist.
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Collect: Carefully sweep up the spilled solid material, avoiding dust generation. Use spark-proof tools.
-
Package: Place the collected material into a suitable, labeled, and closed container for disposal.
-
Clean: Clean the spill area thoroughly.
Disposal Workflow
The proper disposal of Boc-D-4-aminomethylphe(Boc) should follow a structured workflow to ensure safety and regulatory compliance. The primary method of disposal for this and other solid chemical waste is through a licensed chemical waste disposal company.
Step-by-Step Disposal Protocol
-
Waste Characterization: While many sources indicate that Boc-protected amino acids are non-hazardous, it is imperative to consult your institution's Environmental Health and Safety (EHS) office to confirm the waste classification according to local, state, and federal regulations.[2][3] Some jurisdictions may allow for the disposal of small quantities of non-hazardous solids in the regular trash, but never in a laboratory bin that custodial staff would handle.[2]
-
Containerization:
-
Collect waste Boc-D-4-aminomethylphe(Boc) in a dedicated, chemically compatible container with a secure screw-top lid. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Ensure the container is clean and dry before adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" (or as directed by your EHS office).
-
The label must include the full chemical name: "Boc-D-4-aminomethylphe(Boc)". Avoid using abbreviations or chemical formulas.
-
Indicate the date when the first piece of waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents and acids.
-
-
Arranging for Disposal:
-
Once the container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers in an SAA), contact your institution's EHS office to arrange for a pickup.[4]
-
Do not pour solid chemical waste down the drain or dispose of it in the regular trash unless explicitly permitted in writing by your EHS department.[5][6]
-
-
Final Disposal Method:
-
The most common and recommended disposal method for this type of chemical waste is high-temperature incineration by a licensed waste management facility.[7][8] Modern incinerators are equipped with advanced pollution control systems to scrub harmful gases like nitrogen oxides that are produced during the combustion of nitrogen-containing compounds.[7][9]
-
Incompatible Materials and Hazardous Decomposition
To prevent dangerous reactions, do not mix Boc-D-4-aminomethylphe(Boc) waste with the following:
| Incompatible Materials |
| Strong oxidizing agents |
| Strong acids |
Upon decomposition, typically at high temperatures, Boc-D-4-aminomethylphe(Boc) can produce hazardous products:
| Hazardous Decomposition Products |
| Carbon monoxide (CO) |
| Carbon dioxide (CO2) |
| Nitrogen oxides (NOx) |
By following these detailed procedures, researchers can ensure the safe and compliant disposal of Boc-D-4-aminomethylphe(Boc), contributing to a safer laboratory and a healthier environment. Always prioritize consulting your institution's specific safety and disposal protocols.
References
- 1. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Incineration Plants in Yokohama: 360° video showcasing burnable waste disposal | Y-PORT [yport.city.yokohama.lg.jp]
- 8. CSDL | IEEE Computer Society [computer.org]
- 9. Air of uncertainty: The contentious Waikato waste-to-energy plan - NZ Herald [nzherald.co.nz]
Essential Safety and Logistical Information for Handling Boc-D-4-aminomethylphe(Boc)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Boc-D-4-aminomethylphe(Boc), a Boc-protected amino acid derivative commonly used in peptide synthesis and pharmaceutical research. Adherence to these procedures is vital for ensuring laboratory safety and operational efficiency.
Immediate Safety and Personal Protective Equipment (PPE)
When handling Boc-D-4-aminomethylphe(Boc), a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The recommended PPE is detailed below and should be used in a well-ventilated laboratory or under a chemical fume hood.[3]
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles are required when there is a potential for splashing.[4] In other situations, safety glasses with side shields are the minimum requirement.[4] |
| Face Shield | To be worn in conjunction with safety goggles when handling larger quantities or when a significant splash hazard exists.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against minor spills and contamination. |
| Chemical-Resistant Apron or Suit | For larger scale operations or where significant splashing is possible, a chemical-resistant apron or suit should be worn over the lab coat. | |
| Respiratory Protection | N95 Respirator | A NIOSH-approved N95 respirator or equivalent should be used if the material is handled as a powder and there is a risk of generating dust. |
Operational Plan for Handling
A systematic approach to handling Boc-D-4-aminomethylphe(Boc) minimizes risks and ensures the integrity of the compound.
Workflow for Safe Handling
Caption: Workflow for the safe handling of Boc-D-4-aminomethylphe(Boc).
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[3] Have all necessary equipment, including weighing materials and solvents, readily available.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: To minimize dust inhalation, handle the solid compound in a fume hood.[3] Use a spatula for transfers. If the compound is a fine powder, consider using a balance with a draft shield.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[1]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container | Collect unused Boc-D-4-aminomethylphe(Boc) and any grossly contaminated disposable items (e.g., weigh boats, gloves). The container should be clearly labeled with the chemical name and hazard information. |
| Liquid Waste | Labeled, sealed solvent waste container | Collect any solutions containing Boc-D-4-aminomethylphe(Boc). Do not mix with incompatible waste streams. |
| Sharps | Puncture-proof sharps container | Dispose of any needles or other sharps used in the handling of this compound in a designated sharps container. |
All chemical waste should be disposed of through your institution's environmental health and safety (EHS) office.
Experimental Protocol: Boc Deprotection
The following is a general procedure for the deprotection of a Boc-protected amine, a common step in peptide synthesis. This protocol should be adapted based on the specific requirements of your reaction.
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from an amino acid or peptide.
Materials:
-
Boc-protected compound (e.g., Boc-D-4-aminomethylphe(Boc))
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)[5]
-
Nitrogen or Argon source
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected compound in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Under an inert atmosphere (nitrogen or argon), add the deprotecting agent. A common method is to use a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) or a 4M solution of HCl in dioxane.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Boc deprotection is often complete within 1-3 hours.[5]
-
Workup: Once the reaction is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting deprotected amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether. The solid product can then be collected by filtration and washed with cold ether.
Logical Relationship of Boc Deprotection
Caption: The process of Boc deprotection using an acidic reagent.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
